molecular formula C22H26O8 B10831892 Eupalinolide O

Eupalinolide O

Número de catálogo: B10831892
Peso molecular: 418.4 g/mol
Clave InChI: MAIWERGSXNNKMK-YWOKYMMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eupalinolide O is a useful research compound. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H26O8

Peso molecular

418.4 g/mol

Nombre IUPAC

[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9?,16-5+/t17-,18+,19+,20-/m0/s1

Clave InChI

MAIWERGSXNNKMK-YWOKYMMDSA-N

SMILES isomérico

CC1=C[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2

SMILES canónico

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2

Origen del producto

United States

Foundational & Exploratory

Eupalinolide O: A Technical Guide to Its Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, with a focus on its natural source, detailed protocols for its isolation from Eupatorium lindleyanum, and its mechanism of action in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, is the primary natural source of this compound.[1][2] This plant has a history of use in traditional medicine for treating various ailments.[1] Phytochemical investigations have revealed that the aerial parts of E. lindleyanum are rich in a variety of bioactive compounds, including numerous sesquiterpene lactones such as Eupalinolides A-E, G-K, and O.

Quantitative Data Summary

The isolation and purification of this compound from Eupatorium lindleyanum involves a multi-step process. While specific yield and purity data for this compound is not extensively reported, the following table summarizes typical data for the isolation of similar sesquiterpene lactones (Eupalinolide A and B) from the same plant, which can serve as a benchmark.

Isolation StageStarting MaterialKey MethodYieldPurity (by HPLC)Reference
Initial Extraction 10.0 kg dried aerial parts of E. lindleyanum95% Ethanol (B145695) Extraction--[3]
Fractionation Ethanol ExtractLiquid-Liquid Partitioning68.21 g (n-butanol fraction)-[3]
Purification of Eupalinolide A 540 mg n-butanol fractionHSCCC17.9 mg97.9%[3][4]
Purification of Eupalinolide B 540 mg n-butanol fractionHSCCC19.3 mg97.1%[3][4]

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.

Plant Material Extraction and Fractionation

This protocol describes the initial steps to obtain a crude extract enriched with sesquiterpene lactones.

Materials:

  • Dried and powdered aerial parts of Eupatorium lindleyanum

  • 95% Ethanol

  • Petroleum Ether

  • Ethyl Acetate

  • n-Butanol

  • Rotary Evaporator

  • Large-scale extraction vessel

  • Separatory funnel

Procedure:

  • The dried and powdered aerial parts of E. lindleyanum (10.0 kg) are extracted three times with 95% ethanol (100 L each time) at room temperature for three days.[3]

  • The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.[3]

  • The concentrated ethanol extract is suspended in water and then partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.[3]

  • The resulting n-butanol fraction, which is enriched in sesquiterpene lactones, is collected and concentrated under reduced pressure.[3]

Isolation of this compound by Chromatographic Methods

This protocol outlines a potential strategy for the purification of this compound from the n-butanol fraction using a combination of chromatographic techniques. This is a generalized protocol and may require optimization.

Materials:

  • n-butanol fraction of E. lindleyanum extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), water, acetonitrile)

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)

Procedure:

Method A: High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Selection: A two-phase solvent system is selected to provide an optimal partition coefficient (K) for this compound. A system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) has been successfully used for similar compounds.[4]

  • Sample Preparation: The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases of the selected solvent system.[5]

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase (the upper phase).

    • The apparatus is then rotated at a specific speed (e.g., 900 rpm).[5]

    • The mobile phase (the lower phase) is pumped through the column at a set flow rate (e.g., 2.0 mL/min).[5]

    • Once hydrodynamic equilibrium is reached, the sample solution is injected.

    • The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 210 or 254 nm), and fractions are collected based on the chromatogram.[5][6]

  • Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

Method B: Conventional Column Chromatography followed by Preparative HPLC

  • Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative HPLC: The semi-purified fractions containing this compound are subjected to preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield pure this compound.[6]

Structural Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure, and 2D NMR techniques (such as COSY, HSQC, and HMBC) are employed to confirm the connectivity of the atoms.[7]

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis and Elucidation plant Dried Aerial Parts of E. lindleyanum extraction 95% Ethanol Extraction plant->extraction partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition butanol_fraction n-Butanol Fraction partition->butanol_fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) butanol_fraction->hsccc Method A column_chrom Silica Gel & Sephadex LH-20 Column Chromatography butanol_fraction->column_chrom Method B pure_eo Pure this compound hsccc->pure_eo prep_hplc Preparative HPLC column_chrom->prep_hplc prep_hplc->pure_eo hplc_analysis HPLC Purity Check pure_eo->hplc_analysis structure_elucidation Structural Elucidation (MS, 1H NMR, 13C NMR) pure_eo->structure_elucidation

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathway of this compound in Triple-Negative Breast Cancer Cells

G cluster_pathway This compound Induced Apoptosis Pathway EO This compound ROS Increased ROS Generation EO->ROS Akt Akt Phosphorylation (Inhibition) ROS->Akt p38 p38 MAPK Phosphorylation (Activation) ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.[1]

References

Preliminary Mechanism of Action of Eupalinolide O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the preliminary mechanism of action of this compound, with a primary focus on its effects on triple-negative breast cancer (TNBC). The information presented herein is synthesized from peer-reviewed scientific literature to support further research and drug development efforts.

Core Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer activity of this compound is attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][2] In vitro studies have demonstrated that EO exhibits cytotoxicity against various human breast cancer cell lines, particularly those of the triple-negative subtype, while showing minimal effect on normal epithelial cells.[1]

The induction of apoptosis by this compound is mediated through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential (MMP) and the activation of caspases.[2] Furthermore, EO treatment leads to an arrest of the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines [1][2]

Cell LineTypeTimepointIC50 (µM)
MDA-MB-231TNBC24 h10.34
48 h5.85
72 h3.57
MDA-MB-453TNBC24 h11.47
48 h7.06
72 h3.03
MDA-MB-468TNBC72 h1.04

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-468 Cells (24 h treatment) [2]

EO Concentration (µM)Apoptotic Cells (%)G2/M Phase Cells (%)
0 (Control)-12.67
2--
4--
865.0131.60

Table 3: In Vivo Anti-Tumor Efficacy of this compound in TNBC Xenograft Models [1]

Cell LineTreatment GroupDosageTumor Growth Inhibition
MDA-MB-231EO High-Dose30 mg/kg/dSignificant reduction in tumor volume and weight
MDA-MB-453EO High-Dose30 mg/kg/dSignificant reduction in tumor volume and weight

Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. The primary pathway identified is the ROS/Akt/p38 MAPK signaling cascade.

ROS Generation and a Dual Effect on MAPK Signaling

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in ROS appears to trigger a dual modulatory effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it leads to the downregulation of Akt and ERK phosphorylation, both of which are critical for cell survival and proliferation.[1] Concurrently, this compound promotes the phosphorylation of p38, a kinase often associated with the induction of apoptosis.[1]

Eupalinolide_O_Signaling_Pathway cluster_akt Akt Pathway cluster_p38 p38 MAPK Pathway EO This compound ROS ↑ ROS Generation EO->ROS pAkt p-Akt (Inactive) ROS->pAkt Inhibition pp38 p-p38 (Active) ROS->pp38 Activation Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Reduced Survival Signals p38 p38 pp38->Apoptosis Pro-apoptotic Signals

Caption: this compound induces apoptosis via ROS-mediated modulation of Akt and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MDA-MB-453, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_supernatant Remove supernatant incubate3->remove_supernatant add_dmso Add DMSO remove_supernatant->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

The preliminary mechanism of action of this compound in triple-negative breast cancer involves the induction of apoptosis and G2/M cell cycle arrest, mediated through the modulation of the ROS/Akt/p38 MAPK signaling pathway. The available in vitro and in vivo data strongly support its potential as a therapeutic agent for TNBC.

Future research should focus on a more detailed elucidation of the upstream and downstream targets of the identified signaling pathways. Investigating potential synergistic effects with existing chemotherapeutic agents could also provide new avenues for combination therapies. Further preclinical studies are warranted to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for potential clinical translation.

References

Eupalinolide O: A Technical Guide on its Anticancer Properties and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpened lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anticancer activities. This technical guide provides a comprehensive overview of the cytotoxic effects and underlying molecular mechanisms of this compound against various cancer cell lines, with a particular focus on breast cancer. It details the compound's ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the Akt/p38 MAPK and reactive oxygen species (ROS) generation pathways. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols, and presents visual representations of the relevant signaling cascades to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds, are increasingly recognized for their potential antitumor activities.[1] this compound, a novel member of this class, has demonstrated potent cytotoxic effects against human breast cancer cells.[1][2] Its multifaceted mechanism of action, which includes the induction of programmed cell death (apoptosis) and inhibition of cell proliferation, positions it as a compound of interest for further investigation in cancer therapy.[3][4] This guide aims to provide an in-depth analysis of the current scientific literature on this compound's anticancer properties.

Cytotoxicity of this compound

This compound exhibits significant dose- and time-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeTime PointIC50 (µM)Reference
MDA-MB-468Human Breast Cancer72 h1.04[2]
MDA-MB-231Triple-Negative Breast Cancer24 h10.34[3]
48 h5.85[3]
72 h3.57[3]
MDA-MB-453Triple-Negative Breast Cancer24 h11.47[3]
48 h7.06[3]
72 h3.03[3]

Notably, this compound has been shown to inhibit the viability and proliferation of triple-negative breast cancer (TNBC) cells while not affecting normal epithelial cells, suggesting a degree of cancer cell specificity.[3]

Molecular Mechanisms of Action

This compound exerts its anticancer effects through a combination of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells.[1][2] This programmed cell death is mediated through the intrinsic, or mitochondrial, pathway. Key events in this process include:

  • Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant loss of MMP, a hallmark of apoptosis.[1][3]

  • Caspase Activation: The compound triggers the activation of caspases, a family of proteases essential for the execution of apoptosis.[1] The induction of apoptosis by this compound can be significantly prevented by the use of a pan-caspase inhibitor, Z-VAD-FMK.[1] Specifically, it elevates caspase-3 activity and upregulates the expression of caspase-3 and caspase-9 mRNAs.[3]

  • PARP Upregulation: The expression of Poly (ADP-ribose) polymerase (PARP) mRNA is also significantly upregulated following treatment with this compound.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in human breast cancer cells.[1] This is accompanied by a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.[1]

Modulation of Signaling Pathways

The anticancer effects of this compound are orchestrated by its influence on critical intracellular signaling pathways.

In triple-negative breast cancer cells, this compound induces apoptosis by modulating the generation of reactive oxygen species (ROS) and regulating the Akt/p38 MAPK signaling pathway.[3][4] The treatment leads to an elevation of ROS content within the cancer cells.[3] Furthermore, it results in the suppression of the Akt pathway and an upregulation of p38 phosphorylation.[1][3]

Eupalinolide_O_Signaling_Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt Phosphorylation (Suppression) EO->Akt p38 p38 Phosphorylation (Upregulation) EO->p38 Apoptosis Apoptosis ROS->Apoptosis Akt->Apoptosis inhibition p38->Apoptosis

This compound induced apoptosis signaling pathway.

In Vivo Studies

The anticancer potential of this compound has also been demonstrated in vivo. In xenograft models using triple-negative breast cancer cells, treatment with this compound suppressed tumor growth.[3][4] The in vivo experiments confirmed the in vitro findings, showing decreased Ki67 expression (a marker of proliferation), reduced ROS generation, and suppressed Akt phosphorylation in the tumor tissue.[3] Conversely, caspase-3 expression and p-38 phosphorylation were upregulated in the treated tumors.[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cells (e.g., 2 x 10³ cells/well) into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a specified period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate cell viability F->G

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., cyclin B1, cdc2, Akt, p38, caspases). Following this, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

This compound has demonstrated significant potential as an anticancer agent, particularly against breast cancer. Its ability to induce caspase-dependent apoptosis and G2/M phase cell cycle arrest, coupled with its modulatory effects on the ROS generation and Akt/p38 MAPK signaling pathways, provides a strong rationale for its further development. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound. Future studies should focus on elucidating its efficacy in a broader range of cancer types, optimizing its delivery, and evaluating its safety profile in more advanced preclinical models.

References

Eupalinolide O: A Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone, has emerged as a compound of interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural abundance, and isolation of this compound from its natural source, Eupatorium lindleyanum DC. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key spectroscopic data for identification. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of this compound

This compound was first reported as a novel sesquiterpene lactone isolated from the dried aerial parts of Eupatorium lindleyanum DC. in a 2016 publication by Li et al.[1]. This discovery was made during investigations into the cytotoxic constituents of the plant, which has a history of use in traditional medicine. The structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Natural Abundance

This compound is a natural product found in the plant Eupatorium lindleyanum DC., a herbaceous perennial belonging to the Asteraceae family. This plant is native to China, Japan, Korea, and Siberia. While a precise quantitative analysis of the natural abundance of this compound in Eupatorium lindleyanum is not extensively documented in the available literature, a 2024 study by Wang et al. provided quantitative data for other related sesquiterpene lactones, eupalinolides A and B, in various parts of the plant. The study, which utilized high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), found that the content of these related compounds was highest in the flowers, followed by the leaves, with negligible amounts in the stems. This suggests that the flowers and leaves of Eupatorium lindleyanum are the most likely parts to contain higher concentrations of this compound. However, it is important to note that this compound may be a minor constituent compared to other eupalinolides.

Table 1: Quantitative Data of Related Eupalinolides in Eupatorium lindleyanum

CompoundPlant PartMethod of AnalysisReported Content
Eupalinolide AFlowersHPLC-PDA, UPLC-MS/MSTwo to four times greater than in leaves
Eupalinolide BFlowersHPLC-PDA, UPLC-MS/MSTwo to four times greater than in leaves
Eupalinolide ALeavesHPLC-PDA, UPLC-MS/MSLower than in flowers
Eupalinolide BLeavesHPLC-PDA, UPLC-MS/MSLower than in flowers

Data for this compound is not currently available in the reviewed literature.

Experimental Protocols

The isolation and purification of this compound involve a multi-step process, beginning with the extraction of the plant material followed by chromatographic separation. The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.

Plant Material Extraction and Fractionation

This protocol is adapted from the methods described by Qu et al. (2012) for the isolation of related eupalinolides.

  • Drying and Pulverization: The aerial parts of Eupatorium lindleyanum are collected, dried, and coarsely powdered.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones like this compound typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

Further purification is achieved through various chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate or n-butanol fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol (B129727), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing compounds of interest are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is typically achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods. While the detailed raw data from the initial discovery is not fully available, a comprehensive analysis would include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

  • ¹H-NMR Spectroscopy: To identify the number and types of protons and their neighboring environments.

  • ¹³C-NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.

  • 2D-NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the isolation of this compound and a simplified representation of a signaling pathway it is known to affect, based on its reported biological activities.

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Dried & Powdered Eupatorium lindleyanum extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning enriched_fraction Enriched Fraction (e.g., Ethyl Acetate) partitioning->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc eupalinolide_o Pure this compound hplc->eupalinolide_o

Caption: General workflow for the isolation and purification of this compound.

G EO This compound ROS ROS Generation EO->ROS Akt Akt Pathway ROS->Akt inhibition p38_MAPK p38 MAPK Pathway ROS->p38_MAPK activation Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Eupalinolide O: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Furthermore, it delves into the compound's known biological mechanisms, offering detailed experimental protocols and visual representations of its signaling pathways to support further research and development.

Solubility Profile of this compound

This compound is a lipophilic compound, and its solubility is a critical factor for in vitro and in vivo experimental design. The following data summarizes its solubility in Dimethyl Sulfoxide (DMSO) and other solvent systems.

Quantitative Solubility Data

The solubility of this compound in various solvents is presented below. It is important to note that for DMSO, the use of newly opened, non-hygroscopic solvent is recommended, as water content can significantly reduce solubility.[1]

Solvent/SystemConcentrationMolarityRemarks
DMSO 100 mg/mL238.98 mMUltrasonic assistance is required for complete dissolution.[1]
Chloroform Soluble-Quantitative data not available.[2]
Dichloromethane Soluble-Quantitative data not available.[2]
Ethyl Acetate Soluble-Quantitative data not available.[2]
Acetone Soluble-Quantitative data not available.[2]
Solubility in Co-Solvent Systems for In Vivo Studies

For animal studies, this compound is often formulated in multi-component solvent systems to ensure bioavailability and prevent precipitation.

Co-Solvent System CompositionAchieved ConcentrationResult
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution

Experimental Protocol: Solubility Determination (Shake-Flask Method)

While specific experimental details for this compound are not published, the following is a standard protocol for determining the equilibrium solubility of a compound, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline powder)

  • Selected solvent (e.g., DMSO, Ethyl Acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of glass vials. This ensures that saturation will be reached.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3][4]

Modulation of Akt/p38 MAPK Signaling in Triple-Negative Breast Cancer

In human triple-negative breast cancer (TNBC) cells, this compound has been shown to induce apoptosis by increasing the generation of Reactive Oxygen Species (ROS).[3][5] This oxidative stress leads to the modulation of the Akt and p38 MAPK signaling pathways. Specifically, this compound treatment suppresses the phosphorylation of Akt, a key pro-survival kinase, while promoting the phosphorylation and activation of p38 MAPK, which is involved in stress-induced apoptosis.[3]

EupalinolideO_Akt_p38_Pathway cluster_Cell Cancer Cell EO This compound ROS ↑ ROS Generation EO->ROS Akt Akt ROS->Akt Inhibits p38 p38 MAPK ROS->p38 Activates pAkt p-Akt (Inactive) Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival Inhibits pp38 p-p38 (Active) p38->pp38 Apoptosis Apoptosis pp38->Apoptosis Promotes

Caption: this compound modulates the ROS-Akt/p38 MAPK pathway.
Induction of G2/M Cell Cycle Arrest and Apoptosis

Further studies have revealed that this compound can induce cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells.[4][6] This effect is associated with a significant decrease in the expression of key cell cycle regulatory proteins, cyclin B1 and cdc2. This cell cycle blockade is a precursor to the induction of caspase-dependent apoptosis, a programmed cell death mechanism.[4] The suppression of the Akt signaling pathway is also implicated in this process.[6]

Standard Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound in a laboratory setting, based on methodologies reported in the literature.[3][4]

Experimental_Workflow cluster_assays Biological Assays cluster_targets Analysis Targets start Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Varying EO Concentrations start->treat culture Culture Cancer Cell Lines (e.g., MDA-MB-231, MDA-MB-468) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle western Protein Expression Analysis (Western Blot) treat->western ic50 IC50 Value viability->ic50 annexin Annexin V/PI Staining apoptosis->annexin phases G2/M Arrest cycle->phases proteins p-Akt, p-p38, Caspase-3, Cyclin B1 western->proteins end Data Analysis & Conclusion ic50->end annexin->end phases->end proteins->end

Caption: Workflow for in vitro anti-cancer evaluation of this compound.

References

Eupalinolide O: A Comprehensive Technical Review of a Promising Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its anti-cancer properties. It consolidates quantitative data on its biological activity, details key experimental methodologies, and visualizes the implicated signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development.

Biological Activity: Anti-Proliferative and Pro-Apoptotic Effects

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC).[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.[1][2]

Cytotoxicity

The anti-proliferative activity of this compound has been quantified through half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit the growth of 50% of a cell population.

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer10.345.853.57
MDA-MB-453Triple-Negative Breast Cancer11.477.063.03
Table 1: Cytotoxicity of this compound against Triple-Negative Breast Cancer Cell Lines.[1]
Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by the loss of mitochondrial membrane potential and the activation of caspases, key enzymes in the apoptotic cascade.[1][2]

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, primarily at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis and further proliferating. The arrest is associated with a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.[2]

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The Akt/p38 MAPK pathway has been identified as a key player in this compound-induced apoptosis.[1]

EupalinolideO_Signaling EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS CyclinB1_cdc2 ↓ Cyclin B1 / cdc2 EO->CyclinB1_cdc2 Akt ↓ p-Akt ROS->Akt p38 ↑ p-p38 MAPK ROS->p38 Caspases ↑ Caspase Activation p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CyclinB1_cdc2->CellCycleArrest

This compound Signaling Pathway

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This elevation in ROS, in turn, suppresses the phosphorylation of Akt (a pro-survival kinase) and promotes the phosphorylation of p38 MAPK (a stress-activated kinase).[1] This signaling cascade culminates in the activation of caspases and the execution of apoptosis.[1][2] Concurrently, this compound downregulates the expression of cyclin B1 and cdc2, leading to G2/M phase cell cycle arrest.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

MTT_Workflow Seeding Seed cells in 96-well plates Treatment Treat with varying concentrations of This compound Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_add Add MTT reagent Incubation->MTT_add Incubate_MTT Incubate for 4 hours MTT_add->Incubate_MTT Solubilize Add DMSO to solubilize formazan (B1609692) Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

MTT Assay Workflow
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Workflow:

Apoptosis_Workflow Treatment Treat cells with This compound Harvest Harvest and wash cells with PBS Treatment->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark at room temperature Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Apoptosis Assay Workflow
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This flow cytometry protocol is used to determine the distribution of cells in different phases of the cell cycle.

// Nodes Treatment [label="Treat cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and wash cells\nwith PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix cells in\ncold 70% ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Resuspend in PBS\ncontaining RNase A\nand Propidium Iodide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate in the dark", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by\nflow cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Treatment -> Harvest -> Fix -> Stain -> Incubate -> Analyze; }

References

Physical and chemical properties of Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC., this compound has emerged as a compound of significant interest in oncological research. Specifically, it has demonstrated notable anticancer activity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), by inducing programmed cell death and cell cycle arrest. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and an in-depth look at its mechanism of action.

Physical and Chemical Properties

This compound is a complex organic molecule typically supplied as a white to off-white solid powder. Its identification and characterization are confirmed through analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data from primary literature is not widely available, its fundamental properties have been established.

Table 1: Physical and Chemical Identifiers of this compound

Property Value Source(s)
CAS Number 2170228-67-6 [1][2]
Molecular Formula C₂₂H₂₆O₈ [1][2]
Molecular Weight 418.44 g/mol [1][2][3]
IUPAC Name [(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate [1]
Appearance White to off-white solid powder [3]
Purity ≥95% (typically >98% via HPLC) [1][2]
Melting Point Not reported [4]

| Boiling Point | Not reported |[4] |

Table 2: Solubility of this compound

Solvent Solubility Information Source(s)
DMSO ≥ 2.5 mg/mL; 100 mg/mL (requires ultrasonic assistance) [3]
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate (B1210297) Soluble
Acetone Soluble

| Corn Oil | Soluble (in 10% DMSO/90% Corn Oil formulation) |[3] |

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally sourced from the aerial parts of Eupatorium lindleyanum DC.. The general workflow for its isolation involves solvent extraction, liquid-liquid partitioning to fractionate the extract, and chromatographic techniques for final purification. A highly effective method for purifying related sesquiterpenoid lactones from this plant is High-Speed Counter-Current Chromatography (HSCCC)[5].

G

Figure 1. General Workflow for Isolation and Purification

Methodology:

  • Extraction : The air-dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction[5]. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones like this compound typically concentrating in the ethyl acetate or n-butanol fractions[5].

  • Chromatography : The target fraction is subjected to further purification using chromatographic techniques.

    • Silica Gel Column Chromatography : A common initial step to separate major compound classes[6][7].

    • High-Speed Counter-Current Chromatography (HSCCC) : This technique is highly effective for separating structurally similar compounds. For related eupalinolides, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been successfully used[5].

  • Analysis and Identification : Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity. The structure of the purified compound is confirmed using mass spectrometry (MS) and NMR[2][5].

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity[8][9].

Methodology:

  • Cell Seeding : Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals[9][10].

  • Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals[9].

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[8]. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[1][2].

Methodology:

  • Cell Treatment : Cells are cultured and treated with this compound as described for the MTT assay.

  • Cell Harvesting : After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining : The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension[1].

  • Incubation : The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis : The stained cells are analyzed immediately by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive[1].

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as Akt and p38 MAPK[11].

Methodology:

  • Protein Extraction : After treatment with this compound, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% nonfat milk or BSA in TBST) to prevent non-specific antibody binding[11].

  • Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p38) overnight at 4°C. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Biological Activity and Mechanism of Action

This compound exhibits significant anticancer activity, particularly against human triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 and MDA-MB-231. Its primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Studies have shown that this compound triggers apoptosis in TNBC cells through a mechanism involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

G EO This compound ROS ROS EO->ROS Akt Akt EO->Akt p38 p38 ROS->p38

Figure 2. Signaling Pathway of this compound-Induced Apoptosis

The proposed signaling cascade is as follows:

  • ROS Generation : this compound treatment leads to an increase in intracellular ROS levels.

  • MAPK and Akt Pathway Modulation : The elevated ROS contributes to the activation (phosphorylation) of the p38 MAPK pathway while simultaneously inhibiting the phosphorylation of Akt, a key pro-survival protein[9][10]. The suppression of the Akt pathway has also been independently observed.

  • Mitochondrial Dysfunction : The compound induces a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.

  • Caspase Activation : These upstream events converge on the activation of executioner caspases, such as caspase-3 and caspase-9, which then carry out the process of apoptosis[9].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This is accompanied by a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin B1 and cdc2.

Conclusion

This compound is a promising natural sesquiterpene lactone with well-documented cytotoxic activity against cancer cells, particularly TNBC. Its mechanism of action, involving the modulation of the ROS-mediated Akt/p38 MAPK signaling pathway, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound in drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, encompasses a diverse group of plants that have been a source of traditional medicines for centuries. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites within these plants, with sesquiterpene lactones being a prominent class of compounds. Among these, eupalinolides, particularly Eupalinolide O and its related analogs, have garnered significant scientific interest due to their potent anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, focusing on their cytotoxic activities, underlying molecular mechanisms, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Cytotoxic Activity

The anti-cancer potential of eupalinolides has been quantified against various cancer cell lines using cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing their potency. The following tables summarize the reported IC50 values for this compound and its related compounds.

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]

Cell Line24h (µM)48h (µM)72h (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03

Table 2: IC50 Values of Eupalinolide A in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell Line48h (µM)
A549~10-30
H1299~10-30

Note: Specific IC50 values for Eupalinolide A were not explicitly stated in the provided search results, but the effective concentrations used in the studies were in the 10-30 µM range.[2][3]

Table 3: IC50 Values of Eupalinolide B in Various Cancer Cell Lines

Cell LineCancer Type48h (µM)
SMMC-7721Hepatic Carcinoma~6-24
HCCLM3Hepatic Carcinoma~6-24
PancreaticPancreatic CancerNot Specified

Note: The studies on Eupalinolide B indicated effective concentrations in the 6-24 µM range for hepatic cancer cells, but did not provide specific IC50 values.

Table 4: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer (TNBC) Cell Lines [4]

Cell Line72h (µM)
MDA-MB-2313.74 ± 0.58
MDA-MB-4684.30 ± 0.39

Table 5: Cytotoxic Activity of Eupalinolide K

Molecular Mechanisms and Signaling Pathways

Eupalinolides exert their anti-cancer effects by modulating various intracellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound: Induction of Apoptosis via ROS and the Akt/p38 MAPK Pathway

This compound has been shown to induce apoptosis in triple-negative breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent modulation of the Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][6] The increased intracellular ROS levels appear to play a dual role: inhibiting the pro-survival Akt pathway and activating the pro-apoptotic p38 MAPK pathway.[1][6] This signaling cascade ultimately leads to the activation of caspases and programmed cell death.

Eupalinolide_O_Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Akt (pro-survival) Akt (pro-survival) ROS Generation->Akt (pro-survival) p38 MAPK (pro-apoptotic) p38 MAPK (pro-apoptotic) ROS Generation->p38 MAPK (pro-apoptotic) Apoptosis Apoptosis Akt (pro-survival)->Apoptosis Caspase Activation Caspase Activation p38 MAPK (pro-apoptotic)->Caspase Activation Caspase Activation->Apoptosis

This compound-induced apoptosis pathway.
Eupalinolide A: Induction of Autophagy and Ferroptosis via the ROS/AMPK/mTOR Pathway

Eupalinolide A has been reported to inhibit the proliferation and migration of non-small cell lung cancer cells by inducing autophagy and ferroptosis.[2][3] This is mediated through the generation of ROS, which leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] The activation of AMPK, a key cellular energy sensor, and the downstream inhibition of mTOR, a central regulator of cell growth and proliferation, are crucial for the anti-cancer effects of Eupalinolide A.

Eupalinolide_A_Pathway Eupalinolide A Eupalinolide A ROS Generation ROS Generation Eupalinolide A->ROS Generation AMPK Activation AMPK Activation ROS Generation->AMPK Activation mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition Ferroptosis Ferroptosis AMPK Activation->Ferroptosis Autophagy Autophagy mTOR Inhibition->Autophagy

Eupalinolide A signaling pathway.
Eupalinolide J: Inhibition of Metastasis via STAT3 Degradation

Eupalinolide J has been identified as an inhibitor of cancer metastasis.[5][7][8] Its mechanism of action involves promoting the ubiquitin-dependent degradation of the Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] The degradation of STAT3, a key transcription factor involved in cell proliferation and metastasis, leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[7] While the specific E3 ubiquitin ligase involved in this process has not been definitively identified in the available literature, this targeted degradation of a critical oncogenic protein highlights a distinct anti-cancer strategy for this eupalinolide.

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J E3 Ubiquitin Ligase E3 Ubiquitin Ligase Eupalinolide J->E3 Ubiquitin Ligase promotes Ubiquitination Ubiquitination E3 Ubiquitin Ligase->Ubiquitination STAT3 STAT3 STAT3->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Metastasis Inhibition Metastasis Inhibition Proteasomal Degradation->Metastasis Inhibition

Eupalinolide J-mediated STAT3 degradation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of eupalinolides.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Eupalinolide compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the eupalinolide compounds for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Eupalinolide Treat with Eupalinolide Seed Cells->Treat with Eupalinolide Add MTT Add MTT Treat with Eupalinolide->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Materials:

    • Cancer cell lines of interest

    • Eupalinolide compounds

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the desired concentrations of eupalinolide compounds for the specified time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence profiles:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by eupalinolides.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • Cancer cell lines of interest

    • Eupalinolide compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-STAT3, anti-caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Treat cells with eupalinolide compounds, then lyse the cells in lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

    • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.

    • Detection: Wash the membrane again and then add the chemiluminescent substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound and its related compounds from Eupatorium species represent a promising class of natural products with significant anti-cancer potential. Their diverse mechanisms of action, which involve the modulation of key signaling pathways such as Akt/p38 MAPK, AMPK/mTOR, and STAT3, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of these fascinating molecules. Future research should focus on elucidating the specific molecular targets of these compounds, conducting comprehensive in vivo efficacy and safety studies, and exploring potential synergistic combinations with existing cancer therapies.

References

Initial Investigations into Eupalinolide O Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial scientific investigations into the signaling pathways modulated by Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The document focuses on its established anti-cancer properties, particularly in breast cancer models, detailing the molecular mechanisms of action, summarizing key quantitative data, and providing methodologies for the core experiments cited in the foundational research.

Core Signaling Pathways of this compound in Cancer

This compound has been shown to exert significant anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest in human breast cancer cells.[1][2] The key signaling cascades implicated in its mechanism of action include the intrinsic apoptosis pathway, modulation of the Akt/p38 MAPK pathway, and regulation of cell cycle progression.

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][2] The mechanism is characterized by the loss of mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[1] This leads to the activation of a cascade of caspases, the executioner proteins of apoptosis.[1][2] The pro-apoptotic effects of this compound are further substantiated by the regulation of apoptosis-related proteins.[3]

Eupalinolide_O_Apoptosis_Pathway This compound-Induced Apoptosis Pathway EO This compound ROS ROS Generation EO->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Modulation of Akt/p38 MAPK Signaling

The anti-cancer activity of this compound is also linked to its modulation of key survival and stress-activated protein kinase pathways. Specifically, it has been shown to suppress the pro-survival Akt signaling pathway in human breast cancer cells.[1][3] Concurrently, this compound treatment leads to the activation of the p38 MAPK pathway, which is involved in cellular stress responses and can promote apoptosis.[3][4] This dual regulation of Akt and p38 MAPK signaling appears to be mediated by the generation of reactive oxygen species (ROS).[3][4]

Eupalinolide_O_Akt_p38_Pathway This compound Modulation of Akt/p38 MAPK Signaling EO This compound ROS ROS Generation EO->ROS Akt Akt Pathway ROS->Akt p38 p38 MAPK Pathway ROS->p38 CellSurvival Cell Survival (Inhibited) Akt->CellSurvival Apoptosis Apoptosis (Promoted) p38->Apoptosis

Caption: Regulation of Akt and p38 MAPK pathways by this compound.

Induction of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells.[1][2] This arrest is associated with a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin B1 and cdc2.[1]

Eupalinolide_O_Cell_Cycle_Arrest This compound-Induced G2/M Cell Cycle Arrest EO This compound CyclinB1_cdc2 Cyclin B1 / cdc2 Expression EO->CyclinB1_cdc2 G2M_Transition G2/M Phase Transition CyclinB1_cdc2->G2M_Transition CellCycleArrest G2/M Arrest G2M_Transition->CellCycleArrest Inhibition

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial investigations into this compound's effects on breast cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineTreatment DurationIC50 Value (µM)
MDA-MB-46872 hours1.04

Table 2: Effects of this compound on Cell Cycle and Apoptosis-Related Proteins

ProteinEffect
Cyclin B1Decreased Expression
cdc2Decreased Expression
Caspase-3Increased Activity/Cleavage
Akt (phosphorylated)Decreased Expression
p38 (phosphorylated)Increased Expression

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the signaling pathways of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/7-AAD Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blot Analysis
  • Protein Extraction: Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclin B1, cdc2, cleaved caspase-3, p-Akt, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Overview

Experimental_Workflow General Experimental Workflow for this compound Investigation Start Start CellCulture Breast Cancer Cell Culture Start->CellCulture Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis/Cell Cycle) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

The Therapeutic Potential of Eupalinolide O: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Sesquiterpene Lactone for Oncological Applications

Eupalinolide O, a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising candidate in the landscape of oncological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a specific focus on its anti-cancer activities. It is intended for researchers, scientists, and drug development professionals seeking to explore its mechanisms of action, quantitative efficacy, and methodologies for future investigation.

Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies, primarily targeting triple-negative breast cancer (TNBC) cell lines. The data consistently demonstrates a dose- and time-dependent inhibition of cancer cell viability.

Table 1: In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer Cells

Cell LineTime PointIC50 (µM)
MDA-MB-23124 h10.34
48 h5.85
72 h3.57
MDA-MB-45324 h11.47
48 h7.06
72 h3.03
Data sourced from a study by Zhao et al., 2022.[1]

Table 2: Inhibition of Colony Formation by this compound in Triple-Negative Breast Cancer Cells

Cell LineThis compound Concentration (µM)Colony Number (Mean ± SD)
MDA-MB-2310Not specified
176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-4530Not specified
178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36
Data reflects a dose-dependent suppression of colony formation.[1]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of key signaling pathways, primarily inducing apoptosis in cancer cells. The core mechanism involves the generation of reactive oxygen species (ROS) and the subsequent regulation of the Akt/p38 MAPK signaling pathway.[1][3]

Eupalinolide_O_Signaling_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Phosphorylation (Inhibition) ROS->Akt p38 p38 Phosphorylation (Activation) ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis MMP ↓ Mitochondrial Membrane Potential Apoptosis->MMP Caspase3 ↑ Caspase-3 Activity Apoptosis->Caspase3 Experimental_Workflow_In_Vivo cluster_setup Setup cluster_treatment Treatment Phase (20 days) cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Cell_Culture TNBC Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous Injection into Nude Mice Cell_Culture->Implantation Treatment_Group This compound (Intraperitoneal Injection) Implantation->Treatment_Group Control_Group Vehicle Control Implantation->Control_Group Tumor_Volume Tumor Volume Measurement (every 3 days) Treatment_Group->Tumor_Volume Bioluminescence Bioluminescence Imaging Treatment_Group->Bioluminescence Control_Group->Tumor_Volume Control_Group->Bioluminescence Euthanasia Euthanasia Tumor_Volume->Euthanasia Bioluminescence->Euthanasia Tumor_Excision Tumor Excision & Weight Euthanasia->Tumor_Excision Histo Histological Analysis (HE Staining) Tumor_Excision->Histo WB Western Blotting Tumor_Excision->WB

References

Methodological & Application

Eupalinolide O: In Vitro Cell Viability and Apoptosis Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1] This document provides detailed protocols for assessing the in vitro efficacy of this compound, focusing on cell viability using the MTT assay and apoptosis induction via Annexin V-FITC/PI staining and flow cytometry. The underlying mechanism of action involves the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][2]

Data Presentation

The cytotoxic and apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize these findings for easy comparison.

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines. [1]

Cell LineIncubation Time (h)IC50 (µM)
MDA-MB-2312410.34
485.85
723.57
MDA-MB-4532411.47
487.06
723.03

Table 2: Induction of Apoptosis by this compound in MDA-MB-468 Breast Cancer Cells. [3]

Treatment Concentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (%)
0 (Control)24~5% (Baseline)
224Increased
424Significantly Increased
82465.01

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[4]

Materials and Reagents:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 to 20 µM.[1]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or controls.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Materials and Reagents:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • PBS

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 2, 4, 8 µM) for a specified time (e.g., 24 hours).[3]

    • Include an untreated control group.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use FITC signal detector (FL1) for Annexin V and Phycoerythrin signal detector (FL2) for PI.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read

Caption: Workflow for the this compound cell viability MTT assay.

G cluster_pathway This compound Signaling Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt EO->Akt p38 p38 MAPK EO->p38 pp38 p-p38 MAPK (Active) ROS->pp38 pAkt p-Akt (Inactive) Akt->pAkt Inhibition Apoptosis Apoptosis p38->pp38 Activation Caspase Caspase Activation (Caspase-3, -9) pp38->Caspase Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Detection of Eupalinolide O-Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties.[1] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This makes this compound a promising candidate for cancer therapy.[1][3] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[4][5] These application notes provide a detailed protocol for detecting and quantifying this compound-induced apoptosis using this method.

During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[6][7] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells.[8] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[7][8]

Data Presentation

The following table summarizes the quantitative data on the apoptotic effects of this compound on human MDA-MB-468 breast cancer cells, as determined by flow cytometry.

Cell LineTreatmentConcentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
MDA-MB-468This compound82465.01[3]
MDA-MB-468This compound + Z-VAD-FMK (pan-caspase inhibitor)82422.44[3]

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a multifaceted signaling cascade. Key events include the generation of reactive oxygen species (ROS), modulation of the Akt/p38 MAPK pathway, and activation of both intrinsic and extrinsic caspase-dependent pathways.[2][3][9] This leads to a loss of mitochondrial membrane potential and subsequent cell death.[1][3]

EupalinolideO_Apoptosis_Pathway EO This compound ROS ROS Generation EO->ROS induces Akt Akt Pathway EO->Akt inhibits p38 p38 MAPK Pathway EO->p38 activates Casp8 Caspase-8 Activation (Extrinsic Pathway) EO->Casp8 Mito Mitochondrial Pathway (Bcl-2 family modulation) ROS->Mito Akt->Mito p38->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Detection

The following diagram outlines the general workflow for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.

Apoptosis_Workflow start Seed and Culture Cells treat Treat Cells with This compound start->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs wash_buffer Wash with 1X Binding Buffer wash_pbs->wash_buffer resuspend Resuspend in 1X Binding Buffer wash_buffer->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at Room Temperature (in the dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze

References

Eupalinolide O: Application Notes for Cell Cycle Analysis Using Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties. Notably, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in breast cancer. This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Principle of the Assay

Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By treating a cell population with this compound and subsequently staining with PI, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed using flow cytometry. This allows for the precise determination of cell cycle arrest induced by this compound.

Data Presentation

Dose-Dependent Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells

Studies have shown that this compound induces a dose-dependent arrest at the G2/M phase of the cell cycle in human breast cancer MDA-MB-468 cells after 24 hours of treatment.[1]

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)Data not specifiedData not specified12.67%
2Data not specifiedData not specifiedIncreased
4Data not specifiedData not specifiedIncreased
8Data not specifiedData not specified31.60%

Data extracted from Yang et al., 2016.[1] "Increased" indicates a reported increase without a specific numerical value provided in the source.

Effect of this compound on Cell Cycle Regulatory Proteins

This compound-induced G2/M arrest is associated with the modulation of key cell cycle regulatory proteins. A dose-dependent decrease in the expression of cyclin B1 and cdc2 has been observed in MDA-MB-468 cells treated with this compound for 24 hours.[1]

This compound Concentration (µM)Relative Cyclin B1 Protein LevelRelative cdc2 Protein Level
0 (Control)BaselineBaseline
2DecreasedDecreased
4DecreasedDecreased
8Significantly DecreasedSignificantly Decreased

Qualitative data based on Western blot analysis from Yang et al., 2016.[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line: Human breast cancer cell line MDA-MB-468.

  • Culture Medium: Prepare appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8 µM).

    • The final concentration of DMSO in the culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • Replace the existing medium in the 6-well plates with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for PI staining.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After the treatment period, aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add Trypsin-EDTA to detach the cells from the plate.

    • Once detached, add a complete culture medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

    • Carefully discard the supernatant.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Protocol 3: Western Blot Analysis of Cyclin B1 and cdc2

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-cdc2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin B1, cdc2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the protein band intensities relative to the loading control.

Visualizations

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

Eupalinolide_O_Signaling_Pathway cluster_cell Cancer Cell EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Pathway EO->Akt p38 p38 MAPK Pathway EO->p38 CyclinB1_cdc2 ↓ Cyclin B1 / cdc2 EO->CyclinB1_cdc2 ROS->p38 p_Akt ↓ p-Akt (Inactive) Akt->p_Akt Caspases Caspase Cascade p_Akt->Caspases Inhibits p_p38 ↑ p-p38 (Active) p38->p_p38 p_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_cdc2->G2M_Arrest

Caption: Proposed signaling pathway of this compound in inducing cell cycle arrest and apoptosis.

References

Efficacy of Eupalinolide O in a Triple-Negative Breast Cancer Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for evaluating the in vivo efficacy of Eupalinolide O, a novel sesquiterpene lactone, using a subcutaneous xenograft model of triple-negative breast cancer (TNBC). This compound has been shown to induce apoptosis and inhibit tumor growth by modulating the generation of reactive oxygen species (ROS) and targeting the Akt/p38 MAPK signaling pathway.[1][2][3][4] This document outlines the necessary protocols for cell culture, animal model establishment, drug administration, and endpoint analysis, along with representative data and visualizations to guide researchers in their preclinical studies.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2][3][4] this compound, a natural compound extracted from Eupatorium lindleyanum DC., has emerged as a promising anti-cancer agent.[2][3] In vitro studies have demonstrated that this compound inhibits the viability and proliferation of TNBC cells.[1][2] Furthermore, in vivo studies have shown that this compound can suppress tumor growth.[1][2] The mechanism of action involves the induction of apoptosis through the generation of ROS and the modulation of the Akt/p38 MAPK signaling pathway.[1][2][3] This document provides a comprehensive protocol for conducting in vivo xenograft studies to assess the efficacy of this compound in a TNBC model.

Data Presentation

The following tables summarize the expected quantitative outcomes from an in vivo xenograft study of this compound in a TNBC model. The data presented is illustrative and based on reported findings.[1][2]

Table 1: Tumor Volume Measurements

Treatment GroupDay 0 (mm³)Day 5 (mm³)Day 10 (mm³)Day 15 (mm³)Day 20 (mm³)
Vehicle Control100 ± 10250 ± 25550 ± 50900 ± 801300 ± 120
This compound100 ± 10180 ± 20300 ± 35450 ± 40600 ± 55

Table 2: Tumor Weight and Biomarker Analysis at Study Endpoint (Day 20)

Treatment GroupFinal Tumor Weight (g)Ki-67 Expression (% positive cells)Relative ROS Levelsp-Akt/Akt Ratiop-p38/p38 Ratio
Vehicle Control1.3 ± 0.285 ± 51.0 ± 0.11.0 ± 0.11.0 ± 0.1
This compound0.6 ± 0.135 ± 42.5 ± 0.30.4 ± 0.052.8 ± 0.3

Experimental Protocols

Cell Culture
  • Cell Lines: Human triple-negative breast cancer cell lines such as MDA-MB-231 or MDA-MB-453 are recommended.[3]

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days to maintain exponential growth.

In Vivo Xenograft Model Establishment
  • Animals: Use female athymic nude mice, 4-6 weeks old.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Cell Preparation for Injection:

    • Harvest TNBC cells during the exponential growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (L x W²)/2.

This compound Efficacy Study
  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Preparation:

    • Note: The optimal vehicle and dosage should be determined in preliminary studies. The following is a general example.

    • Dissolve this compound in a vehicle solution of DMSO, PEG 300, and Tween 80 in sterile saline. The final concentration of DMSO should be less than 5%.

  • Treatment Administration:

    • Administer this compound (e.g., 20 mg/kg) or the vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for 20 consecutive days.[1]

  • Monitoring:

    • Measure tumor volume every 2-3 days.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

Endpoint Analysis
  • Euthanasia: At the end of the 20-day treatment period, euthanize the mice according to institutional guidelines.

  • Tumor Excision and Measurement:

    • Excise the tumors and measure their final weight.

  • Tissue Processing:

    • Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze the remaining tumor tissue in liquid nitrogen and store at -80°C for protein and RNA analysis.

  • Immunohistochemistry:

    • Perform IHC staining on paraffin-embedded tumor sections for Ki-67 to assess cell proliferation and for cleaved caspase-3 to evaluate apoptosis.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor tissues.

    • Perform Western blot analysis to determine the expression levels of key proteins in the Akt/p38 MAPK pathway, including total Akt, phosphorylated Akt (p-Akt), total p38, and phosphorylated p38 (p-p38).

  • ROS Measurement:

    • Homogenize fresh tumor tissue and measure the levels of reactive oxygen species using a suitable fluorescence-based assay kit.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Xenograft Model cluster_2 Efficacy Study cluster_3 Endpoint Analysis cell_culture Culture TNBC Cells (e.g., MDA-MB-231) harvest Harvest and Prepare Cell Suspension cell_culture->harvest implant Subcutaneous Implantation into Nude Mice harvest->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Control & Treatment Groups monitor_tumor->randomize treat Administer this compound or Vehicle (20 days) randomize->treat monitor_efficacy Measure Tumor Volume and Body Weight treat->monitor_efficacy euthanize Euthanize and Excise Tumors monitor_efficacy->euthanize analysis Tumor Weight, IHC, Western Blot, ROS Assay euthanize->analysis

In Vivo Xenograft Experimental Workflow
This compound Signaling Pathway

G cluster_cell Cancer Cell EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt ROS->Akt inhibits p38 p38 MAPK ROS->p38 activates pAkt p-Akt (Inactive) Apoptosis Apoptosis pAkt->Apoptosis inhibition of apoptosis is reduced pp38 p-p38 MAPK (Active) p38->pp38 pp38->Apoptosis

This compound Signaling Pathway in TNBC

References

Eupalinolide O: A Potent Modulator of the Akt/p38 MAPK Signaling Pathway for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eupalinolide O (EO), a sesquiterpene lactone, has emerged as a promising anti-cancer agent. This document provides a comprehensive guide to studying its effects on the Akt/p38 MAPK signaling pathway. Research has demonstrated that EO can induce apoptosis in cancer cells, such as triple-negative breast cancer, by modulating ROS generation, leading to the inhibition of Akt phosphorylation and the activation of p38 MAPK phosphorylation.[1][2] These application notes offer detailed protocols for investigating the mechanism of action of this compound, including cell viability assays, Western blotting for key signaling proteins, and analysis of apoptosis. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of EO's therapeutic potential.

Introduction to this compound and the Akt/p38 MAPK Pathway

This compound is a natural compound that has been shown to inhibit the growth of various cancer cells.[3][4] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, which is a key target for cancer therapies.[1][3] One of the primary signaling cascades affected by this compound is the Akt/p38 MAPK pathway.

The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers, promoting tumor progression and resistance to therapy. Conversely, the p38 MAPK pathway is activated in response to cellular stress, including oxidative stress, and can lead to either cell survival or apoptosis depending on the cellular context and stimulus. In many cancer types, activation of the p38 pathway is associated with an anti-tumor response.

This compound has been observed to decrease the phosphorylation of Akt, thereby inhibiting its pro-survival signaling.[1] Concurrently, it increases the phosphorylation of p38, promoting apoptotic signaling.[1] This dual modulation makes this compound a compelling candidate for further investigation and drug development.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and protein expression as reported in studies on triple-negative breast cancer (TNBC) cells.

Table 1: Effect of this compound on the Viability of TNBC Cells (MTT Assay)

Cell LineConcentration (µM)Inhibition Rate (%)
MDA-MB-2315~25
10~50
20~75
MDA-MB-4535~20
10~45
20~70

Data are approximated from graphical representations in the cited literature and should be confirmed experimentally.[1]

Table 2: Relative Protein Expression Changes in TNBC Cells Treated with this compound (Western Blot Analysis)

ProteinTreatment ConditionRelative Expression Level (Fold Change vs. Control)
p-Akt/AktEO (10 µM)~0.5
p-p38/p38EO (10 µM)~2.0
c-MycEO (10 µM)~0.4
Bcl-2EO (10 µM)Decreased
BaxEO (10 µM)Increased
Cleaved Caspase-3EO (10 µM)Increased

Data are indicative of trends observed in published research. Actual fold changes may vary based on experimental conditions.[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of this compound on the Akt/p38 MAPK pathway.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)

  • This compound (EO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium with the EO-containing medium at various concentrations (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Akt and p38 Phosphorylation by Western Blotting

This protocol is for detecting changes in the phosphorylation status of Akt and p38 in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-p38 (Thr180/Tyr182), anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the total protein and/or a loading control like β-actin.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound.

EupalinolideO_Pathway EO This compound ROS ↑ ROS Generation EO->ROS Akt_pathway Akt Pathway ROS->Akt_pathway Inhibits p38_pathway p38 MAPK Pathway ROS->p38_pathway Activates pAkt p-Akt (Inactive) Akt_pathway->pAkt pp38 p-p38 (Active) p38_pathway->pp38 Survival Cell Survival/Proliferation pAkt->Survival Inhibits Apoptosis Apoptosis pp38->Apoptosis Promotes Experimental_Workflow cluster_invitro In Vitro Experiments cell_culture 1. Cell Culture (e.g., TNBC cells) eo_treatment 2. Treatment with This compound cell_culture->eo_treatment viability_assay 3a. Cell Viability Assay (MTT) eo_treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (Flow Cytometry) eo_treatment->apoptosis_assay western_blot 3c. Protein Analysis (Western Blot) eo_treatment->western_blot data_analysis 4. Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

References

Determining Optimal Eupalinolide O Concentrations for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for oncological research and drug development.[1][2] This document provides a comprehensive guide for researchers to determine the optimal treatment concentrations of this compound for in vitro cell culture experiments. The protocols outlined below are designed to establish the cytotoxic and sub-cytotoxic concentration ranges of this compound, which is a critical first step for subsequent mechanistic studies.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Key Signaling Pathways Modulated by this compound:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in human breast cancer cells. This is often mediated through the loss of mitochondrial membrane potential and the activation of caspases.[1][2]

  • Cell Cycle Arrest: The compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. This is associated with a decrease in the expression of cell cycle-related proteins such as cyclin B1 and cdc2.[1]

  • Akt/p38 MAPK Pathway: this compound can induce apoptosis in triple-negative breast cancer (TNBC) cells by regulating the Akt/p38 MAPK signaling pathway.[3][4]

  • Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by this compound is also linked to the generation of reactive oxygen species within the cancer cells.[3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.

Eupalinolide_O_Signaling cluster_cell Cancer Cell Eupalinolide_O This compound ROS ROS Generation Eupalinolide_O->ROS Akt Akt Pathway Eupalinolide_O->Akt inhibition p38_MAPK p38 MAPK Pathway Eupalinolide_O->p38_MAPK activation G2M_Arrest G2/M Phase Cell Cycle Arrest Eupalinolide_O->G2M_Arrest Mitochondria Mitochondrial Membrane Potential Loss ROS->Mitochondria Akt->Mitochondria inhibition Apoptosis Apoptosis p38_MAPK->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Cell Seeding in 96-well Plates start->cell_culture treatment Dose-Response Treatment with this compound cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 Values viability_assay->data_analysis concentration_selection Select Concentrations for Further Experiments (e.g., IC50, IC50) data_analysis->concentration_selection end End: Proceed with Mechanistic Studies concentration_selection->end

References

Eupalinolide O: Application Notes and Protocols for Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. These application notes provide a comprehensive overview of the administration of this compound in mouse cancer models, with a focus on the intraperitoneal route of administration for treating triple-negative breast cancer (TNBC). The protocols outlined below are based on published research and are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this promising natural compound.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from a key in vivo study investigating the effects of intraperitoneally administered this compound in a TNBC xenograft mouse model.

Table 1: this compound Treatment Regimen in TNBC Xenograft Model

ParameterDetails
Mouse Strain Nude Mice
Cancer Cell Line MDA-MB-231 and MDA-MB-453 (Triple-Negative Breast Cancer)
Administration Route Intraperitoneal (IP) Injection
Dosage Low Dose & High Dose (Specific concentrations should be determined by dose-finding studies, a high dose has been noted to be effective)
Treatment Duration 20 days
Control Groups Blank Control, Adriamycin (positive control)

Table 2: Efficacy of this compound on Tumor Growth in TNBC Xenograft Models [1]

Treatment GroupTumor ModelTumor Volume ReductionTumor Weight Reduction
This compound (High Dose) MDA-MB-231Significant decrease from day 9 (p < 0.01)Significantly lower than control (p < 0.01)
This compound (High Dose) MDA-MB-453Significant decrease from day 6 (p < 0.01)Significantly lower than control (p < 0.01)
This compound (Low Dose) MDA-MB-453Significant decrease from day 12 (p < 0.05)Significantly lower than control (p < 0.05)
Adriamycin MDA-MB-231 & MDA-MB-453Significant decrease from day 6-9 (p < 0.01)Significantly lower than control (p < 0.01)

Table 3: Biomarker Modulation by this compound in TNBC Tumors [1]

BiomarkerEffect of this compound Treatment
Caspase-3 Upregulated
Ki-67 Suppressed
ROS Level Downregulated
Akt phosphorylation Downregulated
p38 phosphorylation Upregulated

Experimental Protocols

Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model Establishment

This protocol describes the establishment of a subcutaneous TNBC xenograft model in nude mice.

Materials:

  • MDA-MB-231 or MDA-MB-453 human breast cancer cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Female nude mice (4-6 weeks old)

  • Syringes (1 mL) with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Culture MDA-MB-231 or MDA-MB-453 cells to 80-90% confluency.

  • Harvest the cells using trypsin and wash them with PBS.

  • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mice.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.

  • Monitor the mice regularly for tumor development. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups.

Intraperitoneal (IP) Administration of this compound

This protocol outlines the procedure for administering this compound via intraperitoneal injection.

Materials:

  • This compound solution (prepared in a suitable vehicle, e.g., DMSO and saline)

  • Nude mice with established TNBC xenografts

  • Syringes (1 mL) with 27-gauge needles

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct dosage.

  • Prepare the this compound solution at the desired concentration.

  • Gently restrain the mouse, exposing its abdomen.

  • Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the internal organs.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution slowly.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • Repeat the administration for the duration of the treatment schedule (e.g., daily for 20 days).[1]

Monitoring Tumor Growth

This protocol details the methods for monitoring tumor growth during the treatment period.

Materials:

  • Digital calipers

  • In vivo imaging system (for bioluminescently labeled cells)

  • D-luciferin (for bioluminescence imaging)

Procedure:

  • Tumor Volume Measurement:

    • Measure the length (L) and width (W) of the tumor using digital calipers every 3 days.[1]

    • Calculate the tumor volume using the formula: Volume = 0.5 × (length × width²).[1]

  • Bioluminescence Imaging (for luciferase-expressing cells):

    • Anesthetize the mice.

    • Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).

    • After a short incubation period (usually 10-15 minutes), place the mice in the imaging chamber.

    • Acquire bioluminescent images and quantify the signal intensity from the tumor region. This intensity correlates with the number of viable cancer cells.[1]

Western Blot Analysis of Tumor Tissue

This protocol describes the analysis of protein expression in tumor tissue samples.

Materials:

  • Tumor tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Ki-67, p-Akt, p-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Excise tumors from euthanized mice and snap-freeze them in liquid nitrogen or immediately process them.

  • Homogenize the tumor tissue in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometry analysis to quantify the protein bands.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing A TNBC Cell Culture (MDA-MB-231 / MDA-MB-453) B Subcutaneous Injection into Mammary Fat Pad of Nude Mice A->B C Tumor Growth to ~100 mm³ B->C D Randomization into Treatment Groups C->D E Intraperitoneal Administration of this compound (20 days) D->E F Tumor Growth Monitoring (Calipers & Bioluminescence) E->F G Euthanasia and Tumor Excision F->G H Western Blot Analysis (Biomarker Expression) G->H

Caption: Experimental workflow for evaluating this compound in a TNBC mouse model.

G cluster_pathway This compound Signaling Pathway in TNBC EO This compound ROS ROS Generation EO->ROS modulates Akt Akt Phosphorylation ROS->Akt inhibits p38 p38 Phosphorylation ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis induces

Caption: Signaling pathway of this compound-induced apoptosis in TNBC.

References

Application Notes and Protocols: Detection of Caspase-3 Activation by Eupalinolide O via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3. This document provides a detailed protocol for the detection of caspase-3 activation, specifically the presence of its cleaved form, in cancer cells treated with this compound using Western blot analysis. This method is a reliable indicator of apoptosis induction and is crucial for evaluating the cytotoxic efficacy of this compound.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The caspase family of cysteine proteases are central to the execution of apoptosis. Caspase-3 is a key executioner caspase that, upon activation via proteolytic cleavage, targets a wide range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

This compound has been shown to induce apoptosis in a caspase-dependent manner in several cancer cell lines, including triple-negative breast cancer (TNBC) and MDA-MB-468 cells.[1][2][3][4] Studies have demonstrated that treatment with this compound leads to the loss of mitochondrial membrane potential and subsequent activation of caspases, including caspase-3 and caspase-9.[2][4] The detection of cleaved caspase-3 is therefore a definitive marker for this compound-induced apoptosis. Western blotting is a widely used technique to identify and quantify the levels of specific proteins, such as the cleaved fragments of caspase-3, in cell lysates.[5][6]

Signaling Pathway of this compound-Induced Caspase-3 Activation

This compound is reported to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as Akt/p38 MAPK.[2][3] This ultimately leads to the activation of a caspase cascade, culminating in the cleavage and activation of caspase-3.

EupalinolideO_Caspase3_Pathway Eupalinolide_O This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_O->ROS Akt Akt Pathway Eupalinolide_O->Akt Inhibition p38_MAPK p38 MAPK Pathway Eupalinolide_O->p38_MAPK Activation Mitochondria Mitochondria ROS->Mitochondria Bcl2_family Bcl-2 Family Modulation (↑ Bax, ↓ Bcl-2) Mitochondria->Bcl2_family Akt->Mitochondria Inhibits p38_MAPK->Mitochondria Promotes Caspase9 Caspase-9 Activation Bcl2_family->Caspase9 Caspase3 Pro-Caspase-3 Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: this compound signaling pathway leading to caspase-3 activation.

Experimental Protocol

This protocol outlines the treatment of a cancer cell line (e.g., MDA-MB-468) with this compound, followed by protein extraction and Western blot analysis for the detection of cleaved caspase-3.

Materials and Reagents
  • Cell Line: Human triple-negative breast cancer cell line (e.g., MDA-MB-468)

  • This compound: Stock solution in DMSO

  • Cell Culture Medium: (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • RIPA Lysis Buffer

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 12-15%)

  • PVDF Membrane

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Primary Antibodies:

    • Rabbit anti-Cleaved Caspase-3 (Asp175)

    • Rabbit anti-Caspase-3

    • Mouse or Rabbit anti-β-actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Tris-Buffered Saline with Tween 20 (TBST): 0.1% Tween 20 in TBS

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Experimental Workflow

Caption: Western blot workflow for cleaved caspase-3 detection.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed MDA-MB-468 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 8, 10 µM) for a specified time (e.g., 24 hours).[2][4] Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in 5% BSA or milk in TBST) overnight at 4°C with gentle agitation.

    • The following day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following tables provide a template for recording experimental parameters and results.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyVendor (Example)Catalog # (Example)Dilution/Concentration
This compoundSupplier XXXX5-10 µM
Primary: Cleaved Caspase-3Cell Signaling96611:1000
Primary: Total Caspase-3Cell Signaling96621:1000
Primary: β-actinSupplier YYYY1:5000
Secondary: Anti-Rabbit IgG, HRP-linkedCell Signaling70741:2000 - 1:5000

Table 2: Densitometry Analysis of Cleaved Caspase-3 Expression

Treatment GroupCleaved Caspase-3 Band Intensity (Arbitrary Units)β-actin Band Intensity (Arbitrary Units)Normalized Cleaved Caspase-3 LevelFold Change vs. Control
Control (Vehicle)1.0
This compound (5 µM)
This compound (10 µM)

Normalized Level = (Cleaved Caspase-3 Intensity) / (β-actin Intensity)

Expected Results

Upon treatment with this compound, an increase in the expression of cleaved caspase-3 (appearing as bands at approximately 17/19 kDa) is expected in a dose-dependent manner. The levels of full-length pro-caspase-3 (approximately 35 kDa) may decrease concurrently. The housekeeping protein, β-actin, should remain relatively constant across all samples, confirming equal protein loading. These results would provide strong evidence for the induction of apoptosis by this compound through the activation of caspase-3.

References

Application Notes and Protocols: Mitochondrial Membrane Potential Assay for Eupalinolide O-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties, particularly in inducing apoptosis in cancer cells. A key event in the apoptotic cascade is the disruption of the mitochondrial membrane potential (MMP). These application notes provide a detailed protocol for assessing the effect of this compound on MMP in cancer cells using the fluorescent probe JC-1.

The intrinsic pathway of apoptosis is often initiated by cellular stress, leading to changes in the permeability of the mitochondrial membrane. This results in the loss of MMP, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of a caspase cascade. Monitoring MMP is therefore a critical method for evaluating the efficacy of potential anti-cancer compounds like this compound.[1]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on triple-negative breast cancer (TNBC) cell lines, including cytotoxicity, apoptosis rates, and impact on key apoptotic regulatory proteins.

Table 1: Cytotoxicity of this compound on Triple-Negative Breast Cancer (TNBC) Cells

Cell LineTreatment DurationIC50 Value (µM)
MDA-MB-23148h5.85
MDA-MB-45348h7.06

Data extracted from studies on TNBC cell lines treated with varying concentrations of this compound.[1]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in TNBC Cells

Cell LineThis compound (µM)Duration% of Cells with Depolarized Mitochondria (Green Fluorescence)
MDA-MB-2310 (Control)48h~5%
548h~35%
1048h~60%
MDA-MB-4530 (Control)48h~4%
548h~30%
1048h~55%

Percentages are estimated based on qualitative flow cytometry data from published studies.[1]

Table 3: Modulation of Apoptotic Regulatory Proteins by this compound in TNBC Cells (10 µM, 48h)

ProteinChange in ExpressionMethod of Detection
Bcl-2DecreasedqRT-PCR
BaxIncreasedqRT-PCR
Bax/Bcl-2 Ratio Increased Calculated
Caspase-9Activated (Cleaved form increased)Western Blot, qRT-PCR
Caspase-3Activated (Cleaved form increased)Western Blot, qRT-PCR

This table summarizes the observed changes in key apoptosis-regulating proteins following treatment with this compound.[1]

Experimental Protocols

Protocol: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol details the steps for assessing changes in MMP in this compound-treated cells using the JC-1 dye and flow cytometry.

Materials:

  • This compound

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • CO2 incubator

  • Centrifuge

  • Microplates (6-well or 12-well)

Procedure:

  • Cell Seeding and Treatment:

    • Seed the TNBC cells in a 6-well plate at a density of 2 x 10^5 cells/well.

    • Allow the cells to adhere overnight in a CO2 incubator at 37°C.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for 48 hours. Include a vehicle-only control (e.g., DMSO).

  • JC-1 Staining:

    • After the treatment period, collect the cells by trypsinization and centrifuge at 400 x g for 5 minutes.

    • Wash the cells once with warm PBS.

    • Resuspend the cell pellet in 500 µL of the JC-1 staining solution (prepared according to the manufacturer's instructions).

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing and Resuspension:

    • Centrifuge the stained cells at 400 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Wash the cells twice with the provided assay buffer.

    • Resuspend the final cell pellet in 500 µL of the assay buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Detect the green fluorescence of JC-1 monomers in the FL1 channel (emission at ~530 nm).

    • Detect the red fluorescence of JC-1 aggregates in the FL2 channel (emission at ~590 nm).

    • For each sample, acquire a sufficient number of events (e.g., 10,000 cells).

    • Gate the cell populations based on their fluorescence to quantify the percentage of cells with high MMP (red fluorescence) and low MMP (green fluorescence).

Visualizations

Experimental Workflow

G Experimental Workflow for MMP Assay cluster_0 Cell Culture and Treatment cluster_1 JC-1 Staining cluster_2 Data Acquisition and Analysis cell_seeding Seed TNBC cells treatment Treat with this compound cell_seeding->treatment harvesting Harvest and wash cells treatment->harvesting 48 hours staining Incubate with JC-1 harvesting->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry data_analysis Quantify Red vs. Green Fluorescence flow_cytometry->data_analysis

Caption: Workflow for assessing mitochondrial membrane potential.

Signaling Pathway of this compound-Induced Apoptosis

G This compound-Induced Apoptotic Pathway cluster_0 Upstream Signaling cluster_1 Mitochondrial Events cluster_2 Caspase Cascade and Apoptosis EO This compound ROS ↑ ROS Generation EO->ROS Akt ↓ Akt Phosphorylation EO->Akt p38 ↑ p38 MAPK Phosphorylation EO->p38 ROS->Akt ROS->p38 Bcl2 ↓ Bcl-2 Akt->Bcl2 Bax ↑ Bax p38->Bax MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Eupalinolide O Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Eupalinolide O in long-term experiments, maintaining the stability of the compound is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, a sesquiterpene lactone, can be influenced by several factors, including:

  • pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions. For instance, some sesquiterpene lactones with side chains have been observed to be unstable at pH 7.4.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Storage at lower temperatures is generally recommended.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of the compound.

  • Solvent: The choice of solvent can impact stability. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] However, the long-term stability in these solvents at working concentrations should be empirically determined. Alcoholic solvents like ethanol (B145695) may react with certain sesquiterpene lactones, leading to the formation of adducts.[4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: How should I prepare and store my stock solutions of this compound for long-term use?

A2: To ensure the long-term stability of your this compound stock solutions, we recommend the following:

  • Solvent Selection: Prepare high-concentration stock solutions in a non-protic, anhydrous solvent such as DMSO or acetone.[3]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Inert Atmosphere: For maximal stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Always store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

Q3: My long-term cell culture experiment with this compound is showing inconsistent results. Could this be a stability issue?

A3: Yes, inconsistent results in long-term experiments are a common indicator of compound instability. This compound in aqueous cell culture media at 37°C and a pH of around 7.4 may degrade over time.[1][2] This can lead to a decrease in the effective concentration of the active compound, resulting in variable cellular responses.

Troubleshooting Guides

Issue 1: Decreasing Potency of this compound in Multi-Day Experiments
  • Symptom: The observed biological effect of this compound diminishes over the course of a multi-day experiment, even with consistent initial dosing.

  • Potential Cause: Degradation of this compound in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Replenish the Medium: Change the cell culture medium and re-dose with freshly diluted this compound every 24-48 hours.

    • Lower Incubation Temperature: If experimentally feasible, consider performing the experiment at a lower temperature to slow down degradation.

    • pH Optimization: If the experimental system allows, investigate if a slightly more acidic medium pH (e.g., pH 6.5-7.0) improves stability without adversely affecting the cells. Some sesquiterpene lactones show greater stability at a lower pH.[1][2]

    • Analytical Verification: Use an analytical method like HPLC to quantify the concentration of this compound in the culture medium at different time points to confirm degradation.

Issue 2: Precipitation of this compound in Aqueous Buffers or Media
  • Symptom: A precipitate is observed after diluting the this compound stock solution into an aqueous buffer or cell culture medium.

  • Potential Cause: Poor solubility of this compound in aqueous solutions.

  • Troubleshooting Steps:

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <0.5%) but sufficient to maintain solubility.

    • Use of Pluronic F-68: Consider pre-treating the cells with a low concentration of a non-ionic surfactant like Pluronic F-68 to aid in the solubilization of hydrophobic compounds.

    • Serial Dilutions: Perform serial dilutions in the aqueous buffer or medium to avoid shocking the compound out of solution.

    • Vortexing: Gently vortex the solution during and after the addition of the this compound stock to ensure proper mixing.

Data Presentation

Table 1: General Stability of Sesquiterpene Lactones under Different Conditions

ConditionObservationImplication for this compound
pH 5.5 StableThis compound is likely to be more stable in slightly acidic conditions.
pH 7.4 Potential for degradation, especially for compounds with side chains.[1][2]In standard cell culture media (pH ~7.4), degradation is a concern for long-term experiments.
25°C Generally more stable than at 37°C.Room temperature storage of working solutions for short periods may be acceptable, but refrigeration is preferred.
37°C Increased rate of degradation, particularly at neutral or alkaline pH.[1][2]Standard incubation conditions for cell culture will likely lead to the degradation of this compound over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dosing of this compound in a Cell Culture Experiment
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare a fresh intermediate dilution of this compound in pre-warmed, complete cell culture medium.

  • Add the appropriate volume of the intermediate dilution to the cell culture wells to achieve the final desired concentration.

  • Gently mix the contents of the wells by swirling the plate.

  • For long-term experiments, repeat the medium change and dosing every 24-48 hours.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Dilution Working Dilution Stock Solution->Working Dilution Dilute in media Dosing Dosing Working Dilution->Dosing Cell Culture Cell Culture Cell Culture->Dosing Incubation Incubation Dosing->Incubation 37°C, 5% CO2 Data Collection Data Collection Incubation->Data Collection Endpoint Assay Endpoint Assay Data Collection->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis

Caption: Experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_akt Akt Pathway cluster_mapk p38 MAPK Pathway This compound This compound Akt Akt This compound->Akt Inhibition p38 MAPK p38 MAPK This compound->p38 MAPK Activation Downstream Effectors_Akt Downstream Effectors Akt->Downstream Effectors_Akt Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Effectors_Akt->Cell Proliferation\n& Survival Inhibition Downstream Effectors_MAPK Downstream Effectors p38 MAPK->Downstream Effectors_MAPK Apoptosis Apoptosis Downstream Effectors_MAPK->Apoptosis Induction

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Utilizing Eupalinolide O and Z-VAD-FMK in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-administration of Eupalinolide O and the pan-caspase inhibitor Z-VAD-FMK.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and Z-VAD-FMK?

A1: this compound, a sesquiterpene lactone, has been shown to induce apoptosis in various cancer cell lines.[1] Its mechanism involves the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[2][3] this compound can also induce cell cycle arrest at the G2/M phase.[1]

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of caspases, thereby blocking the execution of apoptosis.[4]

Q2: Why is Z-VAD-FMK used in combination with this compound?

A2: Z-VAD-FMK is used to determine whether the apoptosis induced by this compound is caspase-dependent. If Z-VAD-FMK significantly reduces the percentage of apoptotic cells treated with this compound, it indicates that this compound's mechanism of action is primarily mediated through caspase activation.[1]

Q3: What is a typical starting concentration for this compound and Z-VAD-FMK in cell culture experiments?

A3: Based on published studies, a typical concentration for this compound to induce apoptosis is in the range of 5-10 µM.[2] For Z-VAD-FMK, a concentration of 20 µM is commonly used to effectively inhibit caspase activity.[5] However, optimal concentrations can be cell-line dependent and should be determined empirically through dose-response experiments.

Q4: What is the recommended pre-incubation time for Z-VAD-FMK?

A4: A pre-incubation period of 1 to 2 hours with Z-VAD-FMK is generally recommended before the addition of the apoptosis-inducing agent, such as this compound.[4][5] This allows sufficient time for the inhibitor to permeate the cells and inhibit caspase activity.

Q5: Can Z-VAD-FMK induce cell death on its own?

A5: Yes, in some cell lines, Z-VAD-FMK can induce a form of programmed necrosis called necroptosis, particularly when caspase-8 is inhibited.[6] This process is independent of caspases and is mediated by the RIPK1/RIPK3/MLKL signaling pathway.[7][8] It is crucial to have a "Z-VAD-FMK only" control in your experiments to assess this possibility.

Troubleshooting Guides

Guide 1: Unexpected Cell Death or Lack of Apoptosis Inhibition

Problem: After co-treating cells with this compound and Z-VAD-FMK, you observe either a higher-than-expected level of cell death or a failure of Z-VAD-FMK to inhibit this compound-induced apoptosis.

Possible Causes and Solutions:

  • Induction of Necroptosis by Z-VAD-FMK: As mentioned in the FAQs, Z-VAD-FMK can trigger necroptosis in certain cell types. This caspase-independent cell death pathway would not be inhibited by Z-VAD-FMK and could be misinterpreted as a failure to block apoptosis.

    • Solution:

      • Include a "Z-VAD-FMK only" control to assess its intrinsic cytotoxicity.

      • Analyze markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL, by Western blot.[7][8]

      • Consider using a necroptosis inhibitor, such as Necrostatin-1 (an inhibitor of RIPK1), in conjunction with Z-VAD-FMK to see if cell viability is restored.[6]

  • Activation of Caspase-Independent Apoptosis by this compound: While this compound primarily induces caspase-dependent apoptosis, it is possible that at certain concentrations or in specific cell lines, it may also trigger caspase-independent cell death pathways.[9]

    • Solution:

      • Investigate markers of caspase-independent apoptosis, such as the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[10]

      • Assess mitochondrial membrane potential, as its disruption can be a key event in both caspase-dependent and -independent pathways.[10]

  • Suboptimal Concentrations or Incubation Times: The concentrations of this compound or Z-VAD-FMK, or the pre-incubation time with Z-VAD-FMK, may not be optimal for your specific cell line.

    • Solution:

      • Perform a dose-response curve for this compound to determine its IC50 value in your cell line.

      • Titrate the concentration of Z-VAD-FMK (e.g., 10, 20, 50 µM) to find the most effective inhibitory concentration.

      • Vary the pre-incubation time with Z-VAD-FMK (e.g., 1, 2, 4 hours) to ensure adequate caspase inhibition.

  • Off-Target Effects of this compound: Sesquiterpene lactones can have off-target effects that may contribute to cytotoxicity through mechanisms other than apoptosis.[11][12]

    • Solution:

      • Review the literature for known off-target effects of this compound and related compounds.

      • Consider using alternative methods to confirm apoptosis, such as Annexin V/PI staining, TUNEL assay, and Western blot for cleaved PARP and caspases.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines [2]

Cell Line24 hours48 hours72 hours
MDA-MB-231 10.34 µM5.85 µM3.57 µM
MDA-MB-453 11.47 µM7.06 µM3.03 µM

Table 2: Effect of Z-VAD-FMK on this compound-Induced Apoptosis in MDA-MB-468 Cells [5]

TreatmentApoptotic Cells (%)
Control Not specified
This compound (8 µM) 65.01%
Z-VAD-FMK (20 µM) + this compound (8 µM) 22.44%

Experimental Protocols

Protocol 1: Co-treatment of MDA-MB-468 Cells with this compound and Z-VAD-FMK for Apoptosis Analysis[5]
  • Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Z-VAD-FMK Pre-treatment: Pre-treat the cells with 20 µM Z-VAD-FMK for 2 hours. Include a vehicle control (DMSO).

  • This compound Treatment: Add 8 µM of this compound to the wells (both with and without Z-VAD-FMK pre-treatment). Also, include a control group treated only with this compound.

  • Incubation: Incubate the cells for 24 hours.

  • Apoptosis Analysis:

    • Flow Cytometry: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

    • Western Blot: Lyse the cells and perform Western blot analysis for cleaved caspase-3 and cleaved PARP to confirm the inhibition of apoptosis by Z-VAD-FMK.

Visualizations

Eupalinolide_O_Signaling_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt (Phosphorylation ↓) EO->Akt p38 p38 MAPK (Phosphorylation ↑) EO->p38 Caspases Caspase Activation ROS->Caspases Akt->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound Induced Apoptosis Pathway.

ZVAD_Troubleshooting_Workflow Start Unexpected Cell Death with This compound + Z-VAD-FMK Check_Necroptosis Run 'Z-VAD-FMK only' control. Assess RIPK1/3, MLKL phosphorylation. Start->Check_Necroptosis Necroptosis_Positive Necroptosis is likely occurring. Check_Necroptosis->Necroptosis_Positive Yes Check_Casp_Ind Investigate caspase-independent apoptosis markers (e.g., AIF). Check_Necroptosis->Check_Casp_Ind No Use_Nec_1 Consider using Necrostatin-1 to inhibit necroptosis. Necroptosis_Positive->Use_Nec_1 Casp_Ind_Positive Caspase-independent pathway may be active. Check_Casp_Ind->Casp_Ind_Positive Yes Optimize Optimize concentrations and incubation times. Check_Casp_Ind->Optimize No Casp_Ind_Positive->Optimize Off_Target Consider off-target effects. Optimize->Off_Target

Caption: Troubleshooting Workflow for Unexpected Cell Death.

References

Technical Support Center: Investigating Eupalinolide O Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the off-target effects of Eupalinolide O in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. Its primary known on-target effects, observed in cancer cell lines, include the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways such as the Akt/p38 MAPK and STAT3 pathways.[1][2][3][4][5]

Q2: Why is it important to investigate the off-target effects of this compound in non-cancerous cells?

A2: While this compound shows promise as an anti-cancer agent, it is crucial to understand its effects on healthy, non-cancerous cells to assess its potential toxicity and overall safety profile. Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to adverse effects.[6] Identifying these effects early in the drug development process is essential for mitigating risks and developing safer therapeutics. One study has shown that this compound appears to be insensitive to the normal human breast epithelial cell line MCF-10A, suggesting a favorable therapeutic window.[7]

Q3: What are the initial steps to assess the potential off-target cytotoxicity of this compound?

A3: The initial step is to perform a dose-response cell viability assay using one or more non-cancerous cell lines. This will help determine the concentration at which this compound may exhibit cytotoxic effects in normal cells and establish a baseline for further mechanistic studies. Comparing the IC50 values (half-maximal inhibitory concentration) between cancerous and non-cancerous cell lines is a key indicator of selectivity.

Q4: What are some common experimental approaches to identify the specific molecular off-targets of a small molecule like this compound?

A4: Several unbiased and targeted approaches can be used. Unbiased, proteome-wide methods like the Cellular Thermal Shift Assay (CETSA) can identify proteins that physically interact with the compound inside the cell.[1][8] Kinase profiling services can screen the compound against a large panel of kinases to identify any off-target kinase inhibition.[9][10] Chemical proteomics is another powerful tool for identifying protein targets.[11]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in non-cancerous cells at concentrations effective against cancer cells.

  • Possible Cause: this compound may have a narrow therapeutic window, with on-target and off-target effects occurring at similar concentrations.

  • Troubleshooting Steps:

    • Confirm Results: Repeat the cytotoxicity assays in a panel of different non-cancerous cell lines to ensure the effect is not cell-line specific.

    • Time-Course Experiment: Conduct a time-course experiment to see if the cytotoxicity in non-cancerous cells has a delayed onset compared to cancer cells.

    • Investigate Mechanism: Perform apoptosis assays (e.g., Annexin V/PI staining) on the non-cancerous cells to determine if the same cell death mechanism is being activated as in cancer cells.

Problem 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).

  • Possible Cause: Inconsistent heating, inefficient cell lysis, or issues with antibody-based detection can lead to variability.

  • Troubleshooting Steps:

    • Optimize Heating: Ensure uniform and rapid heating of all samples. A thermal cycler is recommended for precise temperature control.

    • Lysis Efficiency: Confirm complete cell lysis. Freeze-thaw cycles followed by mechanical disruption can improve lysis efficiency.

    • Antibody Validation: Validate the primary antibody for specificity and optimal dilution for western blotting.

    • Loading Control: Always include a loading control (e.g., GAPDH, β-actin) that is not expected to be affected by the treatment to ensure equal protein loading.

Problem 3: No significant off-targets identified in a kinase screen, despite observed cellular effects.

  • Possible Cause: The off-target effects of this compound may not be mediated by direct kinase inhibition.

  • Troubleshooting Steps:

    • Consider Other Target Classes: this compound could be interacting with other protein families, such as phosphatases, proteases, or transcription factors.

    • Employ Unbiased Methods: Utilize a broader, unbiased approach like CETSA coupled with mass spectrometry (CETSA-MS) to identify a wider range of potential binding partners.

    • Pathway Analysis: Perform transcriptomic or proteomic analysis on treated non-cancerous cells to identify perturbed signaling pathways, which can provide clues to the upstream off-targets.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Breast Cell Lines.

Cell LineCell Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer10.345.853.57
MDA-MB-453 Triple-Negative Breast Cancer11.477.063.03
MCF-10A Non-cancerous Breast Epithelial>20>20>20
Data summarized from Zhao et al., 2022.[7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to determine if this compound engages with a specific protein target within intact non-cancerous cells by measuring changes in the protein's thermal stability.

Materials:

  • Non-cancerous cell line (e.g., MCF-10A)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-10A cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform Western blotting with an antibody against the protein of interest to detect the amount of soluble protein at each temperature.

Protocol 2: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target inhibition. This is typically performed as a service by specialized companies.[10]

General Workflow:

  • Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Kinase Panel Selection: Choose a predefined or custom panel of kinases for screening. A broad panel is recommended for initial off-target identification.

  • Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of this compound at one or more concentrations.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. For hits, an IC50 value is typically determined from a dose-response curve.

Mandatory Visualizations

cluster_0 This compound On-Target Effects in Cancer Cells EO This compound ROS ROS Generation EO->ROS Akt Akt Pathway (Inhibition) EO->Akt p38 p38 MAPK Pathway (Activation) EO->p38 STAT3 STAT3 Pathway (Inhibition) EO->STAT3 CellCycleArrest Cell Cycle Arrest EO->CellCycleArrest ROS->p38 Apoptosis Apoptosis Akt->Apoptosis leads to p38->Apoptosis leads to STAT3->Apoptosis leads to

Caption: Known signaling pathways modulated by this compound in cancer cells.

cluster_1 Workflow for Identifying Off-Target Effects start Start: Hypothesis of Off-Target Effects cytotoxicity 1. Comparative Cytotoxicity Assay (Cancer vs. Non-cancerous cells) start->cytotoxicity unbiased_screen 2. Unbiased Proteome-wide Screen (e.g., CETSA-MS) cytotoxicity->unbiased_screen If cytotoxicity observed targeted_screen 3. Targeted Panel Screen (e.g., Kinase Profiling) cytotoxicity->targeted_screen If cytotoxicity observed hit_validation 4. Hit Validation (e.g., Dose-response CETSA, In-vitro assays) unbiased_screen->hit_validation targeted_screen->hit_validation pathway_analysis 5. Cellular Pathway Analysis (Western Blot, RNA-seq) hit_validation->pathway_analysis conclusion Conclusion: Identification and Validation of Off-Targets pathway_analysis->conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Investigating Eupalinolide O Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential resistance mechanisms to Eupalinolide O.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound, a sesquiterpene lactone, has been shown to exert anticancer activity primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][2] Studies in human breast cancer cells have demonstrated that it can lead to the loss of mitochondrial membrane potential and the activation of caspases, which are key events in the apoptotic process.[1] Furthermore, this compound has been observed to arrest the cell cycle at the G2/M phase, inhibiting cell proliferation by decreasing the expression of cell cycle-related proteins like cyclin B1 and cdc2.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: this compound has been found to suppress the Akt signaling pathway in MDA-MB-468 breast cancer cells.[1][2] In triple-negative breast cancer (TNBC) cells, it has been shown to induce apoptosis by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[3][4]

Q3: Are there any known resistance mechanisms to this compound?

A3: Currently, there is limited direct evidence in published literature detailing specific resistance mechanisms that cancer cells might develop against this compound. However, based on its mechanism of action and common drug resistance patterns, potential resistance mechanisms could include:

  • Alterations in the Akt/p38 MAPK signaling pathway.

  • Increased antioxidant capacity to counteract the effects of ROS generation.

  • Upregulation of anti-apoptotic proteins.

  • Modifications in cell cycle checkpoint proteins.

Q4: What are the reported effects of this compound on different cancer cell lines?

A4: this compound has shown significant anticancer activity against human MDA-MB-468 breast cancer cells.[1] It has also been shown to inhibit cell viability and proliferation in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-453, while not affecting normal epithelial cells.[3]

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments aimed at investigating this compound resistance.

Issue 1: Inconsistent IC50 values for this compound in sensitive cell lines.

  • Possible Cause 1: Compound Stability. this compound, like many natural products, may be sensitive to degradation.

    • Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, and media composition can affect drug sensitivity.

    • Troubleshooting Tip: Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments. Ensure media and supplements are consistent across all experiments.

  • Possible Cause 3: Assay Variability. Inaccuracies in pipetting or variations in incubation times can lead to inconsistent results.

    • Troubleshooting Tip: Use calibrated pipettes and ensure uniform incubation times for all plates. Include appropriate controls (vehicle-treated and untreated cells) in every assay.

Issue 2: No significant difference in apoptosis or cell cycle arrest between sensitive and potentially resistant cells after this compound treatment.

  • Possible Cause 1: Insufficient Drug Concentration or Treatment Time. The concentration of this compound or the duration of treatment may not be optimal to induce a measurable effect.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.

  • Possible Cause 2: Suboptimal Assay Performance. The chosen assay for apoptosis (e.g., Annexin V/PI staining) or cell cycle analysis (e.g., propidium (B1200493) iodide staining) may not be working correctly.

    • Troubleshooting Tip: Include positive and negative controls for each assay to ensure they are performing as expected. For example, use a known apoptosis-inducing agent as a positive control for the Annexin V assay.

  • Possible Cause 3: Development of a Resistance Mechanism. The cells may have acquired resistance to this compound.

    • Troubleshooting Tip: Proceed to investigate potential resistance mechanisms as outlined in the experimental protocols section.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Line Selection: Start with a cancer cell line known to be sensitive to this compound.

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.

  • Dose Escalation:

    • Culture the parental cells in media containing this compound at a concentration equal to the IC50.

    • Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.

    • Continue this process of dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterization of Resistant Cells:

    • Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 of the resistant cells to the parental cells.

    • Maintain a subset of the resistant cells in drug-free media for several passages to assess the stability of the resistant phenotype.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (based on their respective IC50 values) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Western Blot Analysis of Signaling Pathways

  • Protein Extraction: Lyse the parental and resistant cells (both treated and untreated with this compound) using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key proteins in the Akt and p38 MAPK pathways (e.g., p-Akt, Akt, p-p38, p38) and apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM) ± SDFold Resistance
Parental (Sensitive)1.5 ± 0.21.0
Resistant Sub-line 112.8 ± 1.58.5
Resistant Sub-line 225.3 ± 2.116.9

Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment (this compound)% Apoptotic Cells (Annexin V+) ± SD
ParentalVehicle5.2 ± 1.1
Parental2 µM45.8 ± 3.7
ResistantVehicle6.1 ± 1.5
Resistant2 µM10.3 ± 2.2
Resistant20 µM48.2 ± 4.1

Visualizations

Eupalinolide_O_Signaling_Pathway EO This compound ROS ↑ ROS Generation EO->ROS induces Akt Akt EO->Akt inhibits CellCycleArrest G2/M Arrest EO->CellCycleArrest p38 p38 MAPK ROS->p38 pAkt p-Akt (Inactive) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibition of apoptosis is relieved pp38 p-p38 MAPK (Active) p38->pp38 pp38->Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow_Resistance Start Start with Sensitive Parental Cell Line IC50_Initial Determine Initial IC50 Start->IC50_Initial Dose_Escalation Culture with Increasing [this compound] IC50_Initial->Dose_Escalation Resistant_Cells Generate Resistant Cell Line Dose_Escalation->Resistant_Cells IC50_Confirm Confirm Resistance (IC50 Shift) Resistant_Cells->IC50_Confirm Mechanism_Investigation Investigate Resistance Mechanisms IC50_Confirm->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_Investigation->Apoptosis_Assay WB_Analysis Western Blot (Signaling Pathways) Mechanism_Investigation->WB_Analysis ROS_Measurement ROS Measurement Mechanism_Investigation->ROS_Measurement End Identify Resistance Mechanism Apoptosis_Assay->End WB_Analysis->End ROS_Measurement->End

Caption: Workflow for investigating resistance.

Troubleshooting_Logic Problem Inconsistent Results with this compound Check_Compound Check Compound Stability (Fresh Aliquots) Problem->Check_Compound Check_Cells Standardize Cell Culture (Passage, Density) Problem->Check_Cells Check_Assay Verify Assay Performance (Controls) Problem->Check_Assay Resistant_Phenotype Suspect Resistance Check_Compound->Resistant_Phenotype If issues persist Check_Cells->Resistant_Phenotype If issues persist Check_Assay->Resistant_Phenotype If issues persist Proceed Proceed to Resistance Mechanism Studies Resistant_Phenotype->Proceed

Caption: Troubleshooting logical relationships.

References

Minimizing Eupalinolide O cytotoxicity in normal epithelial cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Eupalinolide O in their experiments, with a focus on minimizing cytotoxicity in normal epithelial cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1] Its primary anticancer mechanism involves inducing apoptosis (programmed cell death) in cancer cells.[2] This is achieved through the activation of caspases, a family of proteases crucial for apoptosis, and the disruption of the mitochondrial membrane potential.[2] this compound has also been shown to cause cell cycle arrest at the G2/M phase in cancer cells.[1]

Q2: Does this compound exhibit cytotoxicity towards normal epithelial cells?

A2: Studies have shown that this compound exhibits selective cytotoxicity, with significantly higher potency against cancer cells compared to normal epithelial cells. For instance, the human normal breast epithelial cell line, MCF 10A, has been shown to be largely insensitive to this compound treatment at concentrations that are cytotoxic to triple-negative breast cancer cells.[3][4]

Q3: What signaling pathways are modulated by this compound in cancer cells?

A3: this compound has been demonstrated to modulate several key signaling pathways in cancer cells. It can suppress the Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival.[1] Concurrently, it can activate the p38 MAPK pathway, which is involved in apoptosis induction.[3] The generation of reactive oxygen species (ROS) also appears to be a critical component of its cytotoxic mechanism.[3]

Q4: Is it possible to counteract this compound-induced apoptosis?

A4: Yes, the apoptotic effects of this compound can be mitigated. The use of a pan-caspase inhibitor, such as Z-VAD-FMK, has been shown to significantly prevent this compound-induced apoptosis in cancer cells.[2]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity Observed in Normal Epithelial Control Cells

  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting Step: While this compound is selective, very high concentrations may lead to off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.

  • Possible Cause 2: Oxidative Stress.

    • Troubleshooting Step: this compound's mechanism involves the generation of ROS.[3] Normal cells may experience some level of oxidative stress. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). NAC has been shown to abrogate the cytotoxic effects of ROS-inducing anticancer agents.[5]

  • Possible Cause 3: Experimental Variability.

    • Troubleshooting Step: Ensure consistent cell seeding densities and passage numbers for both normal and cancer cell lines. Verify the purity and concentration of your this compound stock solution.

Issue 2: Inconsistent IC50 Values for this compound Across Experiments

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Step: this compound, like many natural compounds, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in cell culture medium. Visually inspect for any precipitation. Maintain a consistent, low final concentration of the solvent in all experimental wells.

  • Possible Cause 2: Variation in Cell Health and Density.

    • Troubleshooting Step: Use cells that are in the exponential growth phase for your assays. Inconsistent cell numbers at the start of the experiment can lead to variable results. Perform a cell count before seeding to ensure uniformity.

  • Possible Cause 3: Assay Incubation Time.

    • Troubleshooting Step: The cytotoxic effect of this compound is time-dependent.[3][4] Standardize the incubation time (e.g., 24, 48, or 72 hours) across all experiments for comparable IC50 values.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines and a normal epithelial cell line.

Cell LineCell TypeTime PointIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer24h10.34[3][4]
48h5.85[3][4]
72h3.57[3][4]
MDA-MB-453Triple-Negative Breast Cancer24h11.47[3][4]
48h7.06[3][4]
72h3.03[3][4]
MCF 10ANormal Breast Epithelial24h, 48h, 72hInsensitive[3][4]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

3. Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.

  • Materials:

    • Cell culture dishes

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, p38, p-p38, Caspase-3, PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the specified duration.

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Eupalinolide_O_Signaling_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Pathway EO->Akt p38 p38 MAPK Pathway EO->p38 ROS->p38 Akt_inhibition Inhibition Akt->Akt_inhibition p38_activation Activation p38->p38_activation Apoptosis Apoptosis Akt_inhibition->Apoptosis Mito Mitochondrial Membrane Potential (Loss) p38_activation->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Normal & Cancer Lines) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Pathway_Analysis Signaling Pathway Analysis Protein->Pathway_Analysis

References

Protocol refinement for detecting p-Akt suppression by Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of Eupalinolide O on Akt phosphorylation. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) to ensure the successful and accurate detection of p-Akt suppression in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of this compound in relation to the Akt pathway?

A1: this compound has been shown to induce apoptosis in cancer cells by modulating the Akt/p38 MAPK signaling pathway.[1][2] It suppresses the phosphorylation of Akt (p-Akt), a key event in a critical intracellular signaling cascade that governs cell growth, proliferation, and survival.[1][3]

Q2: What is a typical concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound is cell-line dependent. For triple-negative breast cancer (TNBC) cells like MDA-MB-231 and MDA-MB-453, concentrations between 1 µM and 20 µM have been used for time points of 24, 48, and 72 hours.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Besides checking for p-Akt levels, what other controls are essential in my Western blot?

A3: It is crucial to include the following controls:

  • Total Akt: Probing for total Akt protein is essential to confirm that the observed decrease in p-Akt is due to reduced phosphorylation and not a general decrease in Akt protein levels.[4]

  • Loading Control: A loading control, such as GAPDH or β-actin, is necessary to ensure that an equal amount of protein was loaded in each lane.

  • Positive Control: A lysate from cells known to have high levels of p-Akt (e.g., cells stimulated with a growth factor like EGF or insulin) should be used to validate that the antibody and detection system are working correctly.[5][6]

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound must be included to account for any effects of the solvent itself.[3]

Signaling Pathway and Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for detecting p-Akt suppression.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Phosphorylation (e.g., Ser473) Proliferation Cell Survival & Growth pAkt->Proliferation Promotes Eupalinolide_O This compound Eupalinolide_O->pAkt Suppresses

Caption: PI3K/Akt signaling pathway indicating suppression of Akt phosphorylation by this compound.

WB_Workflow start Seed Cells (70-80% confluency) treat Treat with this compound (Include Vehicle Control) start->treat lyse Harvest & Lyse Cells (Use Phosphatase Inhibitors) treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify load Normalize Samples & Load on SDS-PAGE Gel quantify->load transfer Transfer Proteins to PVDF or Nitrocellulose Membrane load->transfer block Block Membrane (5% BSA in TBST) transfer->block primary_ab Incubate with Primary Antibody (Anti-p-Akt, 4°C Overnight) block->primary_ab wash1 Wash Membrane (3x TBST) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Membrane (3x TBST) secondary_ab->wash2 detect Detect with ECL Substrate & Image wash2->detect strip Strip & Re-probe for Total Akt & Loading Control detect->strip analyze Analyze & Quantify Bands strip->analyze

Caption: Experimental workflow for Western blot analysis of p-Akt suppression.

Troubleshooting Guide

Problem: No p-Akt signal is detected in any lane, including the control.

This common issue can stem from several sources. Follow this decision tree to diagnose the problem.

Caption: Troubleshooting decision tree for absence of p-Akt signal in Western blots.

Potential Cause Recommended Solution Reference
Protein Dephosphorylation Always use freshly prepared lysis buffer supplemented with a phosphatase inhibitor cocktail. Keep samples on ice or at 4°C throughout the preparation process.[5]
Low Protein Abundance The cellular levels of p-Akt may be low. Ensure you load a sufficient amount of total protein (20-50 µg per lane). Consider using a more sensitive ECL substrate for detection.[5]
Ineffective Antibody Use a p-Akt antibody that is well-validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and conditions. If problems persist, try an antibody from a different vendor.[6][7]
Improper Blocking Do not use non-fat milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[5]
Suboptimal this compound Treatment The concentration or treatment time may be incorrect. Perform a time-course and dose-response experiment to find the optimal conditions for p-Akt suppression in your cell model.[1]

Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) Detection

This protocol provides a standard method for detecting changes in Akt phosphorylation at Serine 473 following treatment with this compound.

1. Cell Culture and Treatment: a. Seed cells in 6-well plates, aiming for 70-80% confluency at the time of harvest.[3] b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the chosen duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.[1][3]

2. Cell Lysis and Protein Extraction: a. Aspirate the media and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new pre-chilled tube.[3]

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize all samples to the same concentration (e.g., 2 µg/µL) using the lysis buffer.

4. Western Blotting: a. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide). c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against p-Akt (Ser473) (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[3] g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[3] i. Wash the membrane three times for 10 minutes each with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[3] k. Re-probing: To analyze total Akt and a loading control, the membrane can be stripped using a mild stripping buffer and re-probed following steps 4e-4j with the respective primary antibodies.

Data Presentation

Quantitative data from dose-response or time-course experiments should be organized for clarity. Use the following templates to structure your results.

Table 1: Dose-Response of this compound on Cell Viability (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on different cell lines at various time points, as determined by MTT assay.[1]

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MDA-MB-231 10.345.853.57
MDA-MB-453 11.477.063.03
Table 2: Template for Quantifying p-Akt Suppression

Use this template to record and present the densitometry results from your Western blots.

Treatmentp-Akt Band IntensityTotal Akt Band IntensityLoading Control IntensityNormalized p-Akt / Total Akt Ratio% Inhibition (vs. Control)
Vehicle Control 0%
This compound (Low Conc.)
This compound (High Conc.)

References

Troubleshooting inconsistent results in Eupalinolide O apoptosis assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during apoptosis assays with Eupalinolide O.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced apoptosis?

This compound, a sesquiterpene lactone, induces apoptosis in cancer cells through multiple pathways. It has been shown to trigger cell cycle arrest at the G2/M phase.[1] The apoptotic process is mediated by the activation of caspases and involves the loss of mitochondrial membrane potential.[1][2] Key signaling pathways implicated in this compound-induced apoptosis include the modulation of ROS generation and the Akt/p38 MAPK pathway, as well as targeting the AMPK/mTOR/SCD1 signaling cascade.[3][4][5]

Q2: What are the expected quantitative outcomes of this compound treatment on cancer cells?

The effects of this compound are dose- and time-dependent. For instance, in MDA-MB-231 triple-negative breast cancer cells, the IC50 values were observed to decrease with longer exposure times.[4] Similarly, in non-small cell lung cancer cell lines A549 and H1299, Eupalinolide A (a related compound) significantly increased the apoptotic rate with treatment.[3]

Data Summary

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [4]

Cell Line24h (µM)48h (µM)72h (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03

Table 2: Apoptotic Rate Induced by Eupalinolide A in Non-Small Cell Lung Cancer (NSCLC) Cells [3]

Cell LineControl (Apoptotic Rate %)Eupalinolide A Treatment (Apoptotic Rate %)
A5491.7947.29
H12994.6644.43

Troubleshooting Inconsistent Apoptosis Assay Results

Issue 1: High background fluorescence in negative controls for Annexin V/PI assays.

  • Question: Why am I seeing a high percentage of apoptotic cells in my untreated control group when using Annexin V/PI staining?

  • Answer: This can be due to several factors:

    • Cell Health: Over-confluent or starved cells can undergo spontaneous apoptosis. Ensure you are using healthy, log-phase cells for your experiments.[6]

    • Harsh Cell Handling: Excessive pipetting or harsh trypsinization can cause mechanical damage to the cell membrane, leading to false positive signals.[6][7] Use a gentle dissociation enzyme like Accutase if this is a recurring issue.[6]

    • Reagent Issues: Improper storage or degradation of Annexin V/PI kits can lead to non-specific binding.[6][8] Always run a positive control to validate the kit's functionality.[7]

    • Compensation Issues: Incorrect fluorescence compensation settings on the flow cytometer can cause spectral overlap between fluorophores, leading to false positives.[6]

Issue 2: Weak or no apoptotic signal in this compound-treated cells.

  • Question: I'm not observing an increase in apoptosis after treating my cells with this compound. What could be wrong?

  • Answer: A lack of signal can be attributed to several experimental variables:

    • Sub-optimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to induce apoptosis in your specific cell line.[6] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.[9]

    • Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps if the supernatant is not collected.[6][9]

    • Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak of apoptosis may be missed.[8]

    • Compound Stability: Ensure that your this compound stock solution is properly stored, protected from light, and has not undergone multiple freeze-thaw cycles, which could degrade the compound.[10][11]

Issue 3: Inconsistent results in caspase activity assays.

  • Question: My colorimetric caspase-3 assay is showing variable results between experiments. How can I troubleshoot this?

  • Answer: Inconsistent caspase activity can stem from:

    • Inactive Reagents: The DTT in the reaction buffer is unstable and essential for caspase activity. Prepare fresh DTT-containing buffers for each experiment.[12] The substrate (e.g., Ac-DEVD-pNA) is light-sensitive and should be stored properly.[12][13]

    • Insufficient Protein Concentration: The amount of caspase-3 in your cell lysate may be below the detection limit.[12] Ensure you are using a sufficient number of cells (e.g., 1-5 x 10^6) for lysate preparation.[12][13]

    • Sub-optimal Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Consider increasing the incubation time.[12]

Issue 4: Discrepancies in Western blot results for apoptotic markers.

  • Question: I'm having trouble detecting cleaved caspase-3 or cleaved PARP in my Western blots after this compound treatment. What should I check?

  • Answer: Common pitfalls in Western blotting for apoptosis markers include:

    • Improper Sample Preparation: Protein degradation can occur if samples are not handled properly. Use protease and phosphatase inhibitors in your lysis buffer.[14][15]

    • Low Antibody Quality: Ensure you are using antibodies that are validated for the detection of the cleaved forms of your target proteins.

    • Inadequate Blocking: Non-specific antibody binding can obscure your results. Optimize your blocking conditions.[14]

    • Incorrect Loading: Uneven loading of protein samples can lead to misinterpretation of the results. Always normalize to a loading control like β-actin or GAPDH.[14][15]

Experimental Protocols

Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time. Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5-10 minutes).[8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][8]

  • Analysis: Analyze the samples promptly by flow cytometry.[7]

Protocol 2: Colorimetric Caspase-3 Activity Assay

  • Induce Apoptosis: Treat cells with this compound as determined by optimization experiments.

  • Cell Lysis: Pellet 1-5 x 10^6 cells and resuspend in chilled Cell Lysis Buffer.[13] Incubate on ice for 10 minutes.[13]

  • Prepare Lysate: Centrifuge the lysate and collect the supernatant containing the cytosolic extract.[12][13]

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with Cell Lysis Buffer. Add 2X Reaction Buffer (containing freshly added DTT) and the caspase-3 substrate (DEVD-pNA).[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.[12][13]

Protocol 3: Western Blot for Apoptosis Markers

  • Sample Preparation: Prepare whole-cell lysates from this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, Bcl-2 family proteins) and a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Analysis: Quantify band intensities and normalize the expression of target proteins to the loading control.[15]

Visualizations

Eupalinolide_O_Apoptosis_Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt Pathway (Suppression) EO->Akt p38 p38 MAPK Pathway (Activation) EO->p38 AMPK AMPK/mTOR/SCD1 Pathway (Modulation) EO->AMPK G2M G2/M Cell Cycle Arrest EO->G2M Mito Mitochondrial Membrane Potential Loss ROS->Mito Akt->Mito Caspases Caspase Activation (Caspase-3, -8, -9) p38->Caspases Apoptosis Apoptosis AMPK->Apoptosis Mito->Caspases Caspases->Apoptosis G2M->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_assay Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-response & Time-course) start->treat control Vehicle Control start->control harvest Harvest Cells (Adherent + Supernatant) treat->harvest control->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase Activity Assay (Colorimetric/Fluorometric) harvest->caspase wb Western Blot (Cleaved Caspases, PARP) harvest->wb analyze Quantify Apoptotic Rate, Enzyme Activity, Protein Levels annexin->analyze caspase->analyze wb->analyze

Caption: General experimental workflow for apoptosis assays.

Troubleshooting_Logic cluster_annexin Annexin V/PI Assay cluster_caspase Caspase Assay cluster_wb Western Blot start Inconsistent Apoptosis Results high_bg High Background? start->high_bg no_signal Weak/No Signal? start->no_signal caspase_var High Variability? start->caspase_var wb_issue Detection Issues? start->wb_issue sol_bg Check: Cell Health, Handling, Reagents, Compensation high_bg->sol_bg Yes sol_signal Check: Dose/Time, Cell Loss, Assay Timing, Compound Stability no_signal->sol_signal Yes sol_caspase Check: Reagent Freshness, Protein Concentration, Incubation Time caspase_var->sol_caspase Yes sol_wb Check: Sample Prep, Antibody Quality, Blocking, Loading wb_issue->sol_wb Yes

Caption: Troubleshooting logic for inconsistent results.

References

How to control for Eupalinolide O degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and controlling the degradation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a sesquiterpene lactone, a class of natural compounds known for their potential therapeutic properties, including anti-cancer activities.[1] Like many sesquiterpene lactones, this compound can be susceptible to degradation in aqueous solutions, which are the basis for most biological assays. This instability can lead to a loss of the compound's activity, resulting in inaccurate and irreproducible experimental data.

Q2: What are the primary factors that cause this compound to degrade in aqueous solutions?

The primary factors influencing the stability of sesquiterpene lactones like this compound in aqueous solutions are pH, temperature, and the presence of enzymes. The chemical structure of many sesquiterpene lactones contains reactive functional groups, such as α,β-unsaturated carbonyls, that can undergo reactions like Michael addition with nucleophiles or hydrolysis under certain conditions.[2][3]

Q3: How does pH affect the stability of this compound?

The pH of the aqueous solution is a critical factor. Generally, sesquiterpene lactones exhibit greater stability in acidic to neutral pH conditions. Studies on similar compounds have shown that they are more stable at a pH of 5.5 compared to a physiological pH of 7.4.[4] In alkaline conditions (pH > 7.4), the degradation rate can increase significantly due to base-catalyzed hydrolysis of ester groups or other pH-sensitive functionalities.[5][6][7]

Q4: What is the effect of temperature on this compound degradation?

Higher temperatures accelerate chemical reactions, including the degradation of this compound. It is advisable to conduct experiments at the lowest feasible temperature and to store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Studies on other natural compounds have demonstrated a direct correlation between increased temperature and a higher degradation rate.[4][8]

Q5: How can I minimize this compound degradation during my experiments?

To minimize degradation, it is recommended to:

  • Prepare fresh solutions: Prepare aqueous solutions of this compound immediately before use.

  • Use appropriate solvents for stock solutions: Dissolve this compound in an anhydrous organic solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution.[9][10] These stock solutions are generally more stable when stored properly.

  • Control the pH: Use buffers to maintain the pH of your aqueous solution in a slightly acidic to neutral range (pH 5.5 - 7.0), if compatible with your experimental system.

  • Control the temperature: Keep solutions on ice whenever possible and avoid prolonged incubation at high temperatures.

  • Limit exposure to light: While not explicitly documented for this compound, many complex organic molecules are light-sensitive. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

This guide is intended to help you identify and resolve potential issues related to this compound degradation in your experiments.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in the aqueous experimental medium.1. Verify Solution Preparation: Prepare fresh aqueous dilutions from a stable stock solution for each experiment. 2. Check pH of Medium: Ensure the pH of your cell culture medium or buffer is within the optimal range for stability. 3. Minimize Incubation Time: Reduce the duration of exposure of this compound in the aqueous medium to the shortest time necessary for the experiment. 4. Assess Purity: Use an analytical method like HPLC to check the purity of your this compound stock and freshly prepared aqueous solutions.
Precipitation of the compound in aqueous solution Poor solubility of this compound in aqueous media, which can be exacerbated by degradation.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Use Solubilizing Agents: Consider the use of formulation strategies with excipients like surfactants or cyclodextrins for in vivo studies, though this may not be suitable for all in vitro work.[11] 3. Gentle Mixing: Ensure thorough but gentle mixing when diluting the stock solution into the aqueous medium.
Loss of compound over time during a long-term experiment Gradual degradation of this compound under experimental conditions (e.g., 37°C incubation).1. Time-Course Analysis: If possible, perform a time-course experiment to measure the concentration of this compound at different time points under your experimental conditions. 2. Replenish Compound: For long-term cell culture experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.
Data on Factors Affecting Sesquiterpene Lactone Stability

The following table summarizes general stability data for sesquiterpene lactones based on available literature, which can serve as a proxy for this compound.

Condition Parameter Observation Recommendation
pH pH 5.5Generally stable.[4]Use a slightly acidic buffer if the experimental setup allows.
pH 7.4Prone to degradation, such as loss of side chains.[4]Minimize incubation time at physiological pH. Prepare solutions fresh.
Alkaline pH (>8.0)Increased rate of degradation is likely.[8]Avoid alkaline conditions.
Temperature 4°CSuitable for short-term storage of aqueous solutions.Keep solutions on ice or refrigerated when not in immediate use.
25°C (Room Temp)Degradation can occur over several hours.[4]Avoid leaving aqueous solutions at room temperature for extended periods.
37°CSignificant degradation can occur, impacting long-term experiments.[4]For long incubations, consider the stability half-life or replenish the compound.
Solvent DMSO / EthanolHigh stability for stock solutions.[9][10]Prepare high-concentration stock solutions in anhydrous organic solvents.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add anhydrous, sterile-filtered DMSO (or ethanol) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing this compound Stability in an Aqueous Buffer
  • Stock Dilution: Prepare a working solution of this compound in the aqueous buffer of interest (e.g., PBS, cell culture medium) at the final desired concentration. The stock solution should be diluted such that the final organic solvent concentration is minimal.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching and Storage: Immediately stop any further degradation by freezing the aliquot at -80°C or by mixing with a stabilizing solvent if necessary.

  • Analysis: Analyze the concentration of the remaining intact this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.[12][13]

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment & Analysis cluster_eval Evaluation start Start: this compound Powder stock Prepare Concentrated Stock in Anhydrous DMSO start->stock Dissolve working Dilute Stock into Aqueous Buffer/Medium stock->working Dilute Freshly incubate Incubate under Experimental Conditions (e.g., 37°C, specific pH) working->incubate sample Collect Aliquots at Time Points (T0, T1, T2...) incubate->sample analyze Analyze Samples via HPLC or LC-MS sample->analyze plot Plot Concentration vs. Time analyze->plot kinetics Determine Degradation Rate plot->kinetics

Caption: Experimental workflow for assessing this compound stability.

degradation_factors center_node This compound Degradation in Aqueous Solution factor1 High pH (Neutral to Alkaline) center_node->factor1 influenced by factor2 High Temperature (e.g., > 25°C) center_node->factor2 influenced by factor3 Presence of Nucleophiles/Enzymes center_node->factor3 influenced by factor4 Extended Incubation Time center_node->factor4 influenced by control1 Use Slightly Acidic Buffer (pH < 7.0) factor1->control1 controlled by control2 Maintain Low Temp. (e.g., on ice, 4°C) factor2->control2 controlled by control3 Use Purified Water & Sterile Conditions factor3->control3 controlled by control4 Prepare Solutions Fresh & Minimize Experiment Time factor4->control4 controlled by

Caption: Key factors influencing this compound degradation and control strategies.

akt_p38_pathway EO This compound ROS ROS Generation EO->ROS induces Akt Akt (Pro-survival) ROS->Akt inhibits p38 p38 MAPK (Pro-apoptotic) ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes

Caption: Simplified Akt/p38 MAPK signaling pathway modulated by this compound.[10][14]

References

Addressing variability in Eupalinolide O-induced cell cycle arrest

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide O-induced cell cycle arrest experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound-induced cell cycle arrest?

A1: this compound, a sesquiterpene lactone, has been shown to induce cell cycle arrest primarily at the G2/M phase in several cancer cell lines, including human breast cancer cells (MDA-MB-468) and non-small cell lung cancer cells.[1][2][3] The mechanism involves the downregulation of key G2/M transition proteins, specifically Cyclin B1 and cdc2 (also known as CDK1).[1] Furthermore, this compound has been observed to suppress the Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[1] It's important to note that this compound also induces apoptosis, often through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK pathway.[1][4][5]

Q2: In which phase of the cell cycle should I expect the arrest to occur?

A2: The most consistently reported effect for this compound and its analogue, Eupalinolide A, is an arrest in the G2/M phase of the cell cycle.[1][2][3] However, other related compounds like Eupalinolide J have been shown to induce a G0/G1 phase arrest in prostate cancer cells.[6][7] Variability can arise from the specific compound, cell type, and experimental conditions used.

Q3: Why am I seeing a high degree of apoptosis instead of, or in addition to, cell cycle arrest?

A3: this compound is a potent inducer of apoptosis, which is often mechanistically linked to cell cycle arrest.[1][4] The compound can trigger the intrinsic apoptosis pathway, characterized by the loss of mitochondrial membrane potential (MMP) and activation of caspases.[4][5] If your treatment duration or concentration is too high, cells that initially arrest may proceed to apoptosis, masking the cell cycle effect. Consider performing a time-course experiment to identify an earlier time point where G2/M arrest is maximal before significant apoptosis occurs.

Q4: Should I synchronize my cells before this compound treatment?

A4: Cell synchronization can significantly reduce variability and yield more pronounced results.[8] By starting the experiment with a population of cells in the same cell cycle phase (e.g., G1/S boundary), the subsequent progression and arrest in G2/M after this compound treatment will be more uniform. However, synchronization methods themselves can stress the cells.[9] It is advisable to test if synchronization is necessary for your specific cell line and experimental goals. Common methods include double thymidine (B127349) block or nocodazole (B1683961) treatment.[9][10][11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Cell Cycle Arrest Results

Q: I'm treating the same cell line with the same concentration of this compound, but the percentage of cells arrested in G2/M varies significantly between experiments. What could be the cause?

A: This is a common issue in cell-based assays. Several factors can contribute to this variability:

  • Cell Culture Conditions:

    • Confluency: Cells should be in the logarithmic growth phase and at a consistent confluency (e.g., 60-70%) at the time of treatment. Overly confluent cells may exhibit contact inhibition, altering their cell cycle profile even before treatment.[8][13]

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can impact cell growth rates and drug sensitivity.

  • Compound Preparation and Handling:

    • Solubility: Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before diluting it in culture medium. Precipitates will lead to inaccurate dosing.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Experimental Parameters:

    • Treatment Duration: The timing of peak cell cycle arrest can vary. A time-course experiment (e.g., 12, 24, 48 hours) is crucial to determine the optimal endpoint for your specific cell line.

    • Drug Concentration: The cellular response can be highly sensitive to concentration.[14] Perform a dose-response analysis to identify a concentration that induces a robust arrest without causing excessive immediate cell death.

Issue 2: Poor Resolution in Flow Cytometry Data

Q: My flow cytometry histogram for DNA content doesn't show distinct G1, S, and G2/M peaks. The CV (coefficient of variation) for the G1 peak is very high. How can I fix this?

A: A high CV value leads to a loss of resolution between cell cycle phases.[15][16] This is typically due to issues in sample preparation or instrument settings.

  • Sample Preparation:

    • Cell Clumping: Aggregates of cells will be misinterpreted by the cytometer, leading to broad peaks. Ensure you have a single-cell suspension by gently pipetting and filtering the sample through a cell strainer (40-70 µm) before analysis.[15]

    • Fixation: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing gently to prevent clumping. Inadequate fixation can lead to poor DNA staining.

    • Staining: Ensure complete RNase digestion and sufficient incubation time with the DNA dye (e.g., Propidium Iodide).[16]

  • Flow Cytometer Settings:

    • Flow Rate: Always run cell cycle samples at the lowest possible flow rate.[15][16] A high flow rate increases the core stream diameter, leading to greater variance in signal detection and a higher CV.

    • Voltage and Compensation: Optimize photomultiplier tube (PMT) voltages to ensure the G1 peak is positioned correctly on the linear scale and that the entire G2/M peak is visible.

Data Presentation

Table 1: Summary of Eupalinolide Effects on Cell Cycle in Various Cancer Lines

CompoundCell LineEffectKey Molecular ChangesReference
This compound MDA-MB-468 (Breast Cancer)G2/M Arrest↓ Cyclin B1, ↓ cdc2, Akt suppression[1]
Eupalinolide A A549 & H1299 (NSCLC)G2/M Arrest↓ CDC25C, ↓ Cyclin B1[2][3]
Eupalinolide J PC-3 & DU-145 (Prostate Cancer)G0/G1 Arrest↑ γH2AX, ↑ p-Chk1, ↑ p-Chk2[6][7]
Eupalinolide J MDA-MB-231 & MDA-MB-468 (TNBC)Cell Cycle Arrest (phase not specified)↓ STAT3, ↓ p-STAT3[17]

Mandatory Visualizations

Eupalinolide_O_Pathway EO This compound Akt Akt Pathway EO->Akt Inhibits CyclinB1_cdc2 Cyclin B1 / cdc2 Complex EO->CyclinB1_cdc2 Downregulates G2_M_Transition G2/M Transition Akt->G2_M_Transition Promotes CyclinB1_cdc2->G2_M_Transition Promotes Arrest G2/M Arrest G2_M_Transition->Arrest label_node label_node->Arrest Blocked

Caption: this compound signaling pathway for G2/M arrest.

Troubleshooting_Workflow Start Inconsistent Cell Cycle Arrest CheckCulture Verify Cell Culture Conditions (Passage, Confluency) Start->CheckCulture CheckCompound Check Compound Prep & Storage (Solubility, Aliquots) Start->CheckCompound Optimize Optimize Dose & Time-Course CheckCulture->Optimize CheckCompound->Optimize Synchronize Consider Cell Synchronization (e.g., Double Thymidine Block) Optimize->Synchronize FlowCheck Troubleshoot Flow Cytometry (See Flow Diagram) Synchronize->FlowCheck Western Confirm with Western Blot (Cyclin B1, p-cdc2) FlowCheck->Western Result Consistent Results Western->Result

Caption: Experimental workflow for troubleshooting variability.

Flow_Cytometry_Diagnosis Start Poor Flow Cytometry Resolution (High CV) CheckClumps Are there cell clumps? Start->CheckClumps Filter Solution: Filter sample through cell strainer CheckClumps->Filter Yes CheckFlowRate Is the flow rate set to low? CheckClumps->CheckFlowRate No Filter->CheckFlowRate LowerRate Solution: Reduce flow rate to lowest setting CheckFlowRate->LowerRate No CheckStaining Is staining/fixation adequate? CheckFlowRate->CheckStaining Yes LowerRate->CheckStaining OptimizeStain Solution: Optimize fixation, RNase & PI incubation time CheckStaining->OptimizeStain No GoodData Good Resolution CheckStaining->GoodData Yes OptimizeStain->GoodData

Caption: Logical diagram for diagnosing flow cytometry issues.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is adapted from standard cell cycle analysis procedures.[15][18]

  • Cell Harvesting: Harvest approximately 1x10⁶ cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to the cells.

  • Storage: Incubate cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 0.5 mL of PI/RNase staining buffer (e.g., from Becton Dickinson or similar suppliers).

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel. Acquire at least 10,000 events per sample at a low flow rate. Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases and determine percentages.

Protocol 2: Western Blotting for Cell Cycle Proteins

This protocol outlines the general steps for detecting proteins like Cyclin B1 and cdc2.[19][20][21]

  • Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., anti-Cyclin B1, anti-cdc2, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 3: Cell Synchronization by Double Thymidine Block

This method arrests cells at the G1/S boundary.[12][22]

  • Initial Seeding: Plate cells so they will be approximately 30% confluent at the time of the first treatment.

  • First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.

  • Release: Remove the thymidine-containing medium. Wash the cells twice with pre-warmed PBS, then add fresh, pre-warmed complete medium. Incubate for 9 hours.

  • Second Block: Add thymidine again to a final concentration of 2 mM. Incubate for another 16-18 hours.

  • Final Release: The cells are now synchronized at the G1/S boundary. Remove the thymidine as described in step 3 and replace it with a medium containing this compound or the vehicle control to begin your experiment. You can collect cells at various time points after release to observe their progression through S and G2/M phases.

References

Validation & Comparative

Validating the Anticancer Activity of Eupalinolide O In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eupalinolide O, a sesquiterpenoid lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising candidate in oncology research. This guide provides a comprehensive comparison of the in vivo anticancer activity of this compound against established chemotherapeutic agents, supported by experimental data. We delve into the detailed methodologies of key experiments and visualize the underlying signaling pathways to offer a clear and objective resource for the scientific community.

In Vivo Efficacy of this compound: A Head-to-Head Comparison

A pivotal study investigated the in vivo anticancer effects of this compound in a triple-negative breast cancer (TNBC) xenograft model, directly comparing its efficacy with the standard chemotherapeutic drug, Adriamycin (doxorubicin). The results demonstrate a significant suppression of tumor growth by this compound.

Key Findings from Xenograft Studies

In a study utilizing BALB/c nude mice bearing MDA-MB-231 and MDA-MB-453 TNBC xenografts, this compound exhibited a dose-dependent inhibition of tumor growth.[1] Notably, the high dose of this compound demonstrated a comparable tumor-inhibitory effect to Adriamycin, a widely used anthracycline antibiotic in cancer chemotherapy.[1]

Table 1: Comparative In Vivo Efficacy of this compound and Adriamycin in TNBC Xenograft Model

Treatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
MDA-MB-231 Xenograft
Control--[1]
This compound (Low Dose)Significant ReductionSignificant Reduction[1]
This compound (High Dose)Comparable to AdriamycinComparable to Adriamycin[1]
AdriamycinSignificant ReductionSignificant Reduction[1]
MDA-MB-453 Xenograft
Control--[1]
This compound (Low Dose)Significant ReductionSignificant Reduction[1]
This compound (High Dose)Comparable to AdriamycinComparable to Adriamycin[1]
AdriamycinSignificant ReductionSignificant Reduction[1]

Note: "Significant Reduction" and "Comparable to Adriamycin" are based on the qualitative descriptions in the source. For precise quantitative values, please refer to the original publication.

While direct in vivo comparative studies of this compound against other standard chemotherapeutics like paclitaxel (B517696) and cisplatin (B142131) are not yet widely available, the existing data against Adriamycin in a highly aggressive breast cancer subtype underscores its potential as a potent anticancer agent. Further research is warranted to expand these comparative analyses across a broader range of cancer types and against a wider array of standard-of-care drugs.

Deciphering the Mechanism of Action: The Signaling Pathway of this compound

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival and apoptosis. In vivo studies have confirmed that its mechanism of action involves the generation of reactive oxygen species (ROS) and the subsequent modulation of the Akt/p38 MAPK signaling cascade.[1][2]

An increase in intracellular ROS levels triggers cellular stress and activates downstream signaling pathways. This compound treatment leads to the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.[1] This dual action on these critical signaling nodes culminates in the induction of apoptosis and the suppression of tumor growth.

EupalinolideO_Signaling_Pathway Eupalinolide_O This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_O->ROS Akt_pathway Akt Pathway ROS->Akt_pathway inhibits p38_MAPK_pathway p38 MAPK Pathway ROS->p38_MAPK_pathway activates Akt_inhibition ↓ p-Akt Akt_pathway->Akt_inhibition p38_activation ↑ p-p38 p38_MAPK_pathway->p38_activation Apoptosis Apoptosis Akt_inhibition->Apoptosis p38_activation->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Xenograft_Workflow start Start cell_culture Human Cancer Cell Culture (e.g., MDA-MB-231, MDA-MB-453) start->cell_culture implantation Subcutaneous Implantation of Cancer Cells into Immunodeficient Mice (e.g., BALB/c nude) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (this compound, Vehicle Control, Comparator Drug) tumor_growth->treatment monitoring Tumor Volume and Body Weight Measurement (e.g., every 3 days) treatment->monitoring endpoint Endpoint Analysis: Tumor Excision and Weight Measurement, Bioluminescence Imaging, Immunohistochemistry monitoring->endpoint finish End endpoint->finish

References

Eupalinolide O vs. Eupalinolide J: A Comparative Analysis of Anti-Breast Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anticancer agents, sesquiterpene lactones isolated from Eupatorium lindleyanum DC., Eupalinolide O and Eupalinolide J, have emerged as promising candidates for the treatment of breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype. This guide provides a detailed comparison of their activities, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their mechanisms of action and therapeutic potential.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic effects of this compound and Eupalinolide J have been evaluated in human triple-negative breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
This compound MDA-MB-23148~5-10[1]
MDA-MB-45348~5-10[1]
Eupalinolide J MDA-MB-231723.74 ± 0.58[2]
MDA-MB-468724.30 ± 0.39[2]

Note: The IC50 values for this compound are approximated from graphical data presented in the cited study. It is important to note that a key study on Eupalinolide J's activity via the STAT3 pathway has been retracted.[3][4] The data presented here is from the original publication.

Mechanistic Insights: Distinct Signaling Pathways

While both compounds induce apoptosis in breast cancer cells, they appear to achieve this through different signaling cascades.

This compound primarily functions by modulating reactive oxygen species (ROS) generation and subsequently impacting the Akt/p38 MAPK signaling pathway.[1][5] Increased ROS levels trigger a cascade of events leading to mitochondrial-mediated apoptosis.

Eupalinolide J has been reported to exert its anticancer effects by targeting the STAT3 signaling pathway.[2][6] It is suggested to promote the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and metastasis.[7][8][9] This leads to the downregulation of downstream targets like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[7][9]

Below are diagrams illustrating the proposed signaling pathways for each compound.

Eupalinolide_O_Pathway This compound This compound ROS ↑ ROS Generation This compound->ROS Akt Akt Pathway ROS->Akt Inhibits p38 p38 MAPK Pathway ROS->p38 Activates Mitochondria Mitochondria p38->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

This compound Signaling Pathway

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3_Ub ↑ STAT3 Ubiquitination & Degradation Eupalinolide J->STAT3_Ub STAT3 ↓ STAT3 STAT3_Ub->STAT3 Metastasis_Genes ↓ MMP-2, MMP-9 STAT3->Metastasis_Genes Proliferation Proliferation Apoptosis Apoptosis STAT3->Apoptosis Induces Metastasis Metastasis Metastasis_Genes->Metastasis

Eupalinolide J Signaling Pathway

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

MTT_Workflow A Seed breast cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of This compound or Eupalinolide J B->C D Incubate for specified time (e.g., 48h or 72h) C->D E Add MTT solution (0.5 mg/mL) to each well D->E F Incubate for 4h at 37°C E->F G Remove medium and add DMSO to dissolve formazan (B1609692) crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability relative to untreated controls H->I

MTT Assay Workflow

Protocol Details:

  • Breast cancer cells (e.g., MDA-MB-231, MDA-MB-453, MDA-MB-468) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere for 24 hours.[1]

  • The cells are then treated with various concentrations of this compound or Eupalinolide J for the indicated time periods (48 or 72 hours).[1][2]

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • The culture medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the resulting formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the extent of apoptosis induced by the compounds.

Apoptosis_Workflow A Treat cells with this compound or Eupalinolide J B Harvest and wash cells with PBS A->B C Resuspend cells in binding buffer B->C D Stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) C->D E Incubate in the dark at room temperature D->E F Analyze by flow cytometry E->F G Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells F->G

Apoptosis Assay Workflow

Protocol Details:

  • Cells are treated with the desired concentrations of this compound or Eupalinolide J for a specified duration.[1]

  • After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Following a brief incubation period in the dark, the stained cells are analyzed using a flow cytometer.

  • The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the compounds.

Protocol Details:

  • Cells are treated with this compound or Eupalinolide J, and total protein is extracted using a lysis buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3, p-STAT3, caspase-3, PARP, Bcl-2 family proteins).

  • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and Eupalinolide J demonstrate significant anti-breast cancer activity, particularly against triple-negative breast cancer cells. However, they appear to operate through distinct molecular mechanisms. This compound's activity is linked to ROS-mediated modulation of the Akt/p38 MAPK pathway, while Eupalinolide J is reported to target the STAT3 signaling cascade.

The provided data, while not from direct head-to-head comparative studies, offers a valuable foundation for further research. Future investigations should aim to directly compare the efficacy and mechanisms of these two compounds under identical experimental conditions to fully elucidate their relative therapeutic potential. The retraction of a key paper on Eupalinolide J underscores the importance of rigorous validation in preclinical research. Nevertheless, the existing body of evidence suggests that both this compound and Eupalinolide J are promising scaffolds for the development of novel breast cancer therapies.

References

A Comparative Cytotoxicity Analysis of Eupalinolide A, B, and O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic properties of three natural sesquiterpene lactones: Eupalinolide A, B, and O. Extracted from the plant Eupatorium lindleyanum, these compounds have demonstrated significant potential as anti-cancer agents. This document synthesizes experimental data from various studies to offer an objective comparison of their performance, detailing the experimental protocols and elucidating the underlying signaling pathways involved in their cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Eupalinolide A, B, and O has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that these values are derived from separate studies and direct comparisons should be made with consideration of the different experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Eupalinolide A MHCC97-LHepatocellular CarcinomaNot specified, significant inhibition at 28 µM48[1]
HCCLM3Hepatocellular CarcinomaNot specified, significant inhibition at 28 µM48[1]
A549Non-Small Cell Lung CancerNot specified, significant effects at 10-30 µM24[2]
H1299Non-Small Cell Lung CancerNot specified, significant effects at 10-30 µM24[2]
Eupalinolide B MiaPaCa-2Pancreatic CancerMost pronounced effect compared to A and ONot specified[3]
TU686Laryngeal Cancer6.73Not specified[4]
TU212Laryngeal Cancer1.03Not specified[4]
M4eLaryngeal Cancer3.12Not specified[4]
AMC-HN-8Laryngeal Cancer2.13Not specified[4]
Hep-2Laryngeal Cancer9.07Not specified[4]
LCCLaryngeal Cancer4.20Not specified[4]
SMMC-7721Hepatocellular CarcinomaNot specified, significant inhibition at 6-24 µM48[5]
HCCLM3Hepatocellular CarcinomaNot specified, significant inhibition at 6-24 µM48[5]
Eupalinolide O MDA-MB-468Breast Cancer1.0472[6]
MDA-MB-231Triple-Negative Breast Cancer10.3424[7]
5.8548[7]
3.5772[7]
MDA-MB-453Triple-Negative Breast Cancer11.4724[7]
7.0648[7]
3.0372[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Eupalinolide A, B, and O.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the eupalinolides were predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of Eupalinolide A, B, or O for specified time periods (e.g., 24, 48, 72 hours). A control group treated with the vehicle (e.g., DMSO) was also included.

  • MTT Incubation: Following treatment, the MTT reagent was added to each well and incubated for a period (typically 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined from dose-response curves.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry was employed to analyze the effects of eupalinolides on the cell cycle distribution and to quantify apoptosis.

For Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells were treated with the respective eupalinolide, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells were fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined.

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Cells were treated with the eupalinolide, harvested, and washed with PBS.

  • Staining: The cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Western blotting was used to determine the expression levels of specific proteins involved in signaling pathways affected by the eupalinolides.

  • Protein Extraction: Cells were treated with the eupalinolide, and total protein was extracted using a lysis buffer.

  • Protein Quantification: The protein concentration was determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific binding and then incubated with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Eupalinolide A, B, and O are mediated through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Eupalinolide A

Eupalinolide A has been shown to induce autophagy-mediated cell death in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and activation of the ERK signaling pathway.[1] In non-small cell lung cancer, it induces both apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[2][8]

Eupalinolide_A_Pathway EA Eupalinolide A ROS ROS Generation EA->ROS AMPK AMPK Activation ROS->AMPK ERK ERK Activation ROS->ERK mTOR mTOR Inhibition AMPK->mTOR SCD1 SCD1 Downregulation mTOR->SCD1 Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis Autophagy Autophagy ERK->Autophagy

Caption: Eupalinolide A induces apoptosis, ferroptosis, and autophagy via ROS-mediated pathways.

Eupalinolide B

Eupalinolide B demonstrates its anti-cancer effects through multiple mechanisms. In laryngeal cancer cells, it acts as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4] In pancreatic cancer, it induces apoptosis and elevates reactive oxygen species (ROS) levels, potentially leading to cuproptosis.[3][9] Studies in hepatic carcinoma have shown that Eupalinolide B induces ferroptosis and cell cycle arrest at the S phase.[5]

Eupalinolide_B_Workflow EB Eupalinolide B LSD1 LSD1 Inhibition (Laryngeal Cancer) EB->LSD1 ROS_Cu ROS Generation & Copper Dyshomeostasis (Pancreatic Cancer) EB->ROS_Cu Ferroptosis_CCA Ferroptosis & S-Phase Arrest (Hepatic Carcinoma) EB->Ferroptosis_CCA CellDeath Cell Death LSD1->CellDeath Apoptosis Apoptosis ROS_Cu->Apoptosis Cuproptosis Potential Cuproptosis ROS_Cu->Cuproptosis Ferroptosis_CCA->CellDeath

Caption: Eupalinolide B's diverse mechanisms of inducing cancer cell death.

This compound

This compound has been shown to induce apoptosis in human breast cancer cells.[6][10] Its cytotoxic effect is mediated by the loss of mitochondrial membrane potential and the activation of caspases.[6][10] Further investigation in triple-negative breast cancer cells revealed that this compound's induction of apoptosis is associated with the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[7][11] It also causes cell cycle arrest at the G2/M phase.[6][10]

Eupalinolide_O_Pathway EO This compound ROS_Gen ROS Generation EO->ROS_Gen Akt_Inhibit Akt Pathway Inhibition EO->Akt_Inhibit p38_MAPK p38 MAPK Activation EO->p38_MAPK G2M_Arrest G2/M Cell Cycle Arrest EO->G2M_Arrest Mito_Pot Loss of Mitochondrial Membrane Potential Akt_Inhibit->Mito_Pot p38_MAPK->Mito_Pot Caspase_Act Caspase Activation Mito_Pot->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis

References

Eupalinolide O: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of Eupalinolide O, a novel sesquiterpene lactone, with standard chemotherapeutic agents used in the treatment of triple-negative breast cancer (TNBC). The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic candidate.

In Vitro Cytotoxicity: this compound vs. Standard Chemotherapeutics

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and standard chemotherapeutics in the MDA-MB-231 and MDA-MB-453 human triple-negative breast cancer cell lines.

Table 1: IC50 Values of this compound in TNBC Cell Lines

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
MDA-MB-23110.34[1]5.85[1]3.57[1]
MDA-MB-45311.47[1]7.06[1]3.03[1]

Table 2: Comparative IC50 Values of Standard Chemotherapeutics in MDA-MB-231 Cell Line

Chemotherapeutic AgentIC50 (µM)Incubation Time
Doxorubicin (Adriamycin)1.65 (as µg/mL, approx. 2.85 µM)Not Specified[2]
Doxorubicin1.38 (as µg/mL, approx. 2.38 µM)Not Specified[3]
Doxorubicin6.60248 hours[4]
Doxorubicin1.048 hours[5]
Paclitaxel0.3Not Specified[6]
Paclitaxel0.037Not Specified[7]
Paclitaxel2.0 (as nM, approx. 0.002 µM)Not Specified[8]
Cisplatin23Not Specified[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology. The presented data is for comparative purposes.

In Vivo Efficacy: this compound vs. Adriamycin

In a xenograft mouse model using MDA-MB-231 and MDA-MB-453 cells, this compound demonstrated significant tumor growth inhibition. The high-dose this compound treatment group exhibited a comparable anti-tumor effect to the standard chemotherapeutic agent, Adriamycin (doxorubicin).

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of specific signaling pathways, leading to apoptosis and cell cycle arrest. The following diagrams illustrate the proposed mechanism of action for this compound and standard chemotherapeutics.

Eupalinolide_O_Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt Phosphorylation (Inhibition) ROS->Akt p38 p38 MAPK Phosphorylation (Activation) ROS->p38 Apoptosis Apoptosis Akt->Apoptosis | p38->Apoptosis

Caption: this compound induces apoptosis via ROS generation and modulation of Akt/p38 MAPK signaling.

Standard_Chemo_Pathways cluster_dox Doxorubicin cluster_ptx Paclitaxel cluster_cis Cisplatin Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS_dox ROS Generation Dox->ROS_dox Apoptosis_dox Apoptosis DNA_intercalation->Apoptosis_dox TopoII->Apoptosis_dox ROS_dox->Apoptosis_dox Ptx Paclitaxel Microtubule Microtubule Stabilization Ptx->Microtubule Mitotic_arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_arrest Apoptosis_ptx Apoptosis Mitotic_arrest->Apoptosis_ptx Cis Cisplatin DNA_crosslink DNA Crosslinking Cis->DNA_crosslink DNA_damage DNA Damage Response DNA_crosslink->DNA_damage Apoptosis_cis Apoptosis DNA_damage->Apoptosis_cis

Caption: Mechanisms of action for standard chemotherapeutics.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with This compound or Chemotherapeutic start->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cells are seeded into 96-well plates at a density of 2 x 10³ cells/well and allowed to adhere overnight.[1]

  • The cells are then treated with various concentrations of this compound or the standard chemotherapeutic agent for 24, 48, or 72 hours.[1]

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[9][10]

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10][11]

  • The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][10]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Apoptosis_Assay_Workflow start Treat cells with compound harvest Harvest and wash cells with PBS start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cells are treated with the desired concentrations of the test compound for the specified duration.

  • After treatment, both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.[13]

  • The cell pellet is resuspended in 1X Annexin V Binding Buffer.[14]

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[13]

  • The cells are incubated for 15 minutes at room temperature in the dark.[14]

  • The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

Cell_Cycle_Workflow start Treat cells with compound harvest Harvest and wash cells with PBS start->harvest fix Fix cells in ice-cold 70% ethanol (B145695) harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/ RNase A staining buffer wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for propidium iodide-based cell cycle analysis.

Protocol:

  • Cells are cultured and treated with the test compound.

  • Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.[15][16]

  • The fixed cells are incubated on ice for at least 30 minutes.[16]

  • The cells are then washed with PBS to remove the ethanol.[15]

  • The cell pellet is resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[15][17]

  • After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][18]

Western Blot Analysis

Protocol:

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[19][20]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[19]

  • SDS-PAGE: Equal amounts of protein are mixed with Laemmli sample buffer, denatured by heating, and then separated by size on an SDS-polyacrylamide gel.[21]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[19][22]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21][22]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[21]

References

Confirming Eupalinolide O Target Engagement in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eupalinolide O and related compounds, focusing on methods to confirm their engagement with cellular targets in cancer cells. We present experimental data on their effects on key signaling pathways, cytotoxicity, and reactive oxygen species (ROS) generation, alongside detailed protocols for the discussed assays.

Introduction to this compound and its Analogs

This compound is a sesquiterpene lactone that has demonstrated anti-cancer properties by inducing apoptosis and cell cycle arrest in cancer cells.[1][2] Its mechanism of action is primarily associated with the modulation of the Akt/p38 MAPK signaling pathway and the induction of reactive oxygen species (ROS).[1][3] This guide compares this compound with its structural analogs—Eupalinolide A, Eupalinolide B, and Eupalinolide J—each exhibiting distinct effects on various cancer-related signaling pathways. Furthermore, we include established inhibitors of these pathways, MK-2206 (an Akt inhibitor) and Parthenolide (a STAT3 inhibitor), as benchmarks for comparison.

Data Presentation: Comparative Analysis

The following tables summarize the cytotoxic effects and the impact on signaling pathways of this compound and its comparators.

Table 1: Cytotoxicity (IC50) of Eupalinolides and Comparator Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MDA-MB-231Triple-Negative Breast Cancer5.85 (48h)[4]
MDA-MB-453Triple-Negative Breast Cancer7.06 (48h)[4]
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74[5]
MDA-MB-468Triple-Negative Breast Cancer4.30[5]
PC-3Prostate CancerNot specified[6]
DU-145Prostate CancerNot specified[6]
Eupalinolide B TU212Laryngeal Cancer1.03[7]
AMC-HN-8Laryngeal Cancer2.13[7]
M4eLaryngeal Cancer3.12[7]
LCCLaryngeal Cancer4.20[7]
TU686Laryngeal Cancer6.73[7]
Hep-2Laryngeal Cancer9.07[7]
MiaPaCa-2Pancreatic CancerMost pronounced effect[8]
Eupalinolide A A549Non-Small Cell Lung CancerNot specified[9]
H1299Non-Small Cell Lung CancerNot specified[9]
MK-2206 AKT1-mutant cellsVarious~0.005[10]
AKT2-mutant cellsVarious~0.012[10]
H460/MX20Lung Cancer3-10[11]
S1-M1-80Colon Cancer3-10[11]
Parthenolide MDA-MB-231Breast CancerNot specified[12]
Du145Prostate CancerNot specified[12]
HepG2Liver Cancer2.6 (Luciferase assay)[12]

Table 2: Effects on Key Signaling Pathway Proteins

CompoundTarget PathwayKey ProteinEffect on PhosphorylationCancer Cell LineCitation
This compound Akt/p38 MAPKAktDecreasedMDA-MB-231, MDA-MB-453[1][3]
p38IncreasedMDA-MB-231, MDA-MB-453[1][3]
Eupalinolide J STAT3STAT3DecreasedMDA-MB-231[13][14]
p-STAT3DecreasedMDA-MB-231[13][14]
Eupalinolide A AMPK/mTOR/SCD1AMPKIncreasedA549, H1299[7][9]
mTORDecreasedA549, H1299[7][9]
Eupalinolide B NF-κBp-IκBαNot specifiedRaw264.7[15]
p-NF-κB p65Not specifiedRaw264.7[15]
MK-2206 PI3K/AktAkt (S473 & T308)DecreasedCetuximab-resistant NSCLC cells[10]
Parthenolide JAK/STAT3JAK2DecreasedMDA-MB-231[12]
STAT3DecreasedMDA-MB-231[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and its analogs, as well as a typical experimental workflow for confirming target engagement.

G This compound Signaling Pathway This compound This compound ROS ROS This compound->ROS induces Akt Akt This compound->Akt inhibits p38 p38 MAPK This compound->p38 activates Apoptosis Apoptosis ROS->Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes

This compound signaling pathway.

G Comparative Eupalinolide Signaling cluster_O This compound cluster_A Eupalinolide A cluster_B Eupalinolide B cluster_J Eupalinolide J Akt_p38 Akt/p38 MAPK CancerCell Cancer Cell Proliferation & Survival Akt_p38->CancerCell AMPK_mTOR AMPK/mTOR AMPK_mTOR->CancerCell NFkB NF-κB NFkB->CancerCell STAT3 STAT3 STAT3->CancerCell

Signaling pathways targeted by different eupalinolides.

G Target Engagement Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis Cancer Cells Cancer Cells Treat with Compound Treat with Compound Cancer Cells->Treat with Compound Lyse Cells Lyse Cells Treat with Compound->Lyse Cells ROS Assay ROS Assay Treat with Compound->ROS Assay MTT Assay MTT Assay Treat with Compound->MTT Assay Western Blot Western Blot Lyse Cells->Western Blot Phospho-protein levels Phospho-protein levels Western Blot->Phospho-protein levels ROS levels ROS levels ROS Assay->ROS levels IC50 value IC50 value MTT Assay->IC50 value Target Engagement Confirmed Target Engagement Confirmed Phospho-protein levels->Target Engagement Confirmed ROS levels->Target Engagement Confirmed IC50 value->Target Engagement Confirmed

Workflow for confirming target engagement.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • Compound to be tested (e.g., this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[17][18]

    • Treat cells with serial dilutions of the compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[19]

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 490-570 nm.[16]

    • Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation state of target proteins.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer containing phosphatase and protease inhibitors

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)

    • Primary antibodies (total and phospho-specific for the protein of interest)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Prepare cell lysates from treated and untreated cells, keeping samples on ice.[15]

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for the total protein to normalize the phospho-protein signal.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the intracellular generation of ROS using the DCFH-DA probe.

  • Materials:

    • Adherent cancer cells in a 96-well plate

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM in serum-free medium)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with the compound for the desired time.

    • Wash the cells with PBS.

    • Add 100 µL of DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Confirming the target engagement of this compound in cancer cells can be effectively achieved by demonstrating its impact on the Akt/p38 MAPK signaling pathway and its ability to induce ROS. This guide provides a comparative framework, including cytotoxicity data for this compound and its analogs, and detailed protocols for key validation experiments. By comparing the effects of this compound to its analogs and to known pathway inhibitors, researchers can build a robust case for its mechanism of action and on-target activity in a cellular context. While the direct molecular target of this compound remains to be definitively identified, the presented methodologies offer a solid foundation for characterizing its biological activity and advancing its potential as a therapeutic agent.

References

Eupalinolide O: A Comparative Analysis of its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cytotoxic and mechanistic activity of Eupalinolide O, a sesquiterpene lactone, across various human cancer cell lines based on available experimental data. The information is intended to support research and development efforts in oncology.

Quantitative Analysis of Cytotoxic Activity

This compound has demonstrated significant anticancer properties, particularly against breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human triple-negative breast cancer (TNBC) cell lines.

Cell LineCancer TypeTime PointIC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer24 hours10.34
48 hours5.85
72 hours3.57
MDA-MB-453 Triple-Negative Breast Cancer24 hours11.47
48 hours7.06
72 hours3.03
MDA-MB-468 Breast Cancer-Active*

*Significant anticancer activity has been reported, but specific IC50 values were not detailed in the reviewed literature.[1]

Notably, this compound showed significantly less cytotoxicity towards the normal human epithelial cell line MCF 10A, suggesting a degree of tumor selectivity. Currently, there is a limited amount of publicly available data on the IC50 values of this compound in other human cancer cell lines, such as lung, prostate, colon, or liver cancer.

Mechanistic Insights: Signaling Pathways of this compound

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The underlying mechanism involves the modulation of key signaling pathways, as depicted below.

G This compound This compound ROS Increased ROS Generation This compound->ROS MMP Mitochondrial Membrane Potential Loss This compound->MMP G2M G2/M Phase Cell Cycle Arrest This compound->G2M Akt Akt Pathway (Inhibition) ROS->Akt inhibits p38 p38 MAPK Pathway (Activation) ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis Caspases Caspase Activation MMP->Caspases Caspases->Apoptosis

Caption: this compound induced signaling cascade.

This compound treatment leads to an increase in reactive oxygen species (ROS) generation. This oxidative stress, in turn, modulates the Akt and p38 MAPK signaling pathways, key regulators of cell survival and apoptosis.[2] The compound also induces a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway, leading to the activation of caspases.[1] Furthermore, this compound causes cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's activity.

G cluster_0 Cell Viability & Proliferation cluster_1 Apoptosis & Cell Cycle cluster_2 Mechanism of Action CellCulture 1. Cell Culture & Treatment MTT 2. MTT Assay CellCulture->MTT Colony 3. Clonogenic Assay CellCulture->Colony FlowPrep 4. Cell Preparation for Flow Cytometry CellCulture->FlowPrep Western 7. Western Blot Analysis CellCulture->Western Apoptosis 5. Annexin V/PI Staining FlowPrep->Apoptosis CellCycle 6. Propidium Iodide Staining FlowPrep->CellCycle

Caption: General experimental workflow.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and incubated for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 values are then calculated.

Clonogenic Assay

This assay assesses the long-term proliferative potential of cancer cells after treatment.

  • Cell Seeding and Treatment: Cells are seeded at a low density in 6-well plates and treated with different concentrations of this compound.

  • Incubation: The plates are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.

  • Colony Staining and Counting: The colonies are fixed and stained with crystal violet, and the number of colonies is counted.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Harvesting: Both adherent and floating cells are collected after treatment with this compound.

  • Cell Washing: The cells are washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Flow Cytometry for Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

  • Flow Cytometric Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.

  • Protein Extraction: Total protein is extracted from the treated and untreated cancer cells.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, caspases) followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

References

Cross-Validation of Eupalinolide O: A Comparative Guide to its In Vivo and In Vitro Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of Eupalinolide O, a sesquiterpene lactone, with other related compounds and standard chemotherapeutic agents. The following sections detail its efficacy through in vitro and in vivo studies, outline the experimental methodologies for replication, and visualize the key signaling pathways involved in its mechanism of action.

Comparative Efficacy of this compound and Other Compounds

This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Its cytotoxic effects are comparable to, and in some instances superior to, other Eupalinolide derivatives.

In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other compounds against various cancer cell lines.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
This compound MDA-MB-231Triple-Negative Breast Cancer2410.34[1]
485.85[1]
723.57[1]
MDA-MB-453Triple-Negative Breast Cancer2411.47[1]
487.06[1]
723.03[1]
MDA-MB-468Breast CancerNot SpecifiedNot Specified[2]
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer723.74 ± 0.58
MDA-MB-468Triple-Negative Breast Cancer724.30 ± 0.39
PC-3Prostate CancerNot SpecifiedMarked anti-proliferative activity[3]
DU-145Prostate CancerNot SpecifiedMarked anti-proliferative activity[3]
Eupalinolide BTU686Laryngeal CancerNot Specified6.73
TU212Laryngeal CancerNot Specified1.03
M4eLaryngeal CancerNot Specified3.12
AMC-HN-8Laryngeal CancerNot Specified2.13
Hep-2Laryngeal CancerNot Specified9.07
LCCLaryngeal CancerNot Specified4.20
MiaPaCa-2Pancreatic CancerNot SpecifiedMost pronounced effect compared to EA and EO
Eupalinolide AA549Non-Small Cell Lung CancerNot SpecifiedNot Specified
H1299Non-Small Cell Lung CancerNot SpecifiedNot Specified
PaclitaxelMDA-MB-231Triple-Negative Breast CancerNot SpecifiedStandard Chemotherapy
DoxorubicinMDA-MB-231Triple-Negative Breast CancerNot SpecifiedStandard Chemotherapy

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

In Vivo Antitumor Activity

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating the potential of this compound to inhibit tumor growth in a living organism.

CompoundCancer ModelDosageTreatment DurationOutcomeReference
This compound TNBC Xenograft (MDA-MB-231 & MDA-MB-453 cells in nude mice)Not Specified20 daysSuppressed tumor growth, reduced tumor volume and weight.[1][4]
Eupalinolide JTNBC Xenograft (MDA-MB-231 cells in nude mice)Not SpecifiedNot SpecifiedSignificantly suppressed tumor growth.
Eupalinolide BLaryngeal Cancer Xenograft (TU212 cells)Not SpecifiedNot SpecifiedSignificantly suppressed tumor growth.
Pancreatic Cancer XenograftNot SpecifiedNot SpecifiedReduced tumor growth and Ki-67 expression.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels. It is crucial for elucidating the signaling pathways affected by this compound.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p38, p38, caspase-3, cyclin B1, cdc2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the general workflow of the key experiments.

Eupalinolide_O_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential This compound->MMP G2M G2/M Phase Arrest This compound->G2M Akt Akt ROS->Akt p38 p38 MAPK ROS->p38 pAkt ↓ p-Akt (inhibition) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis pp38 ↑ p-p38 MAPK (activation) p38->pp38 pp38->Apoptosis Caspases ↑ Caspase Activation MMP->Caspases Caspases->Apoptosis CyclinB1 ↓ Cyclin B1 G2M->CyclinB1 cdc2 ↓ cdc2 G2M->cdc2

Caption: this compound induced signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., MDA-MB-231) treatment This compound Treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cyto Flow Cytometry treatment->flow_cyto western Western Blot treatment->western xenograft Xenograft Model (Nude Mice) mtt->xenograft apoptosis Apoptosis Assay (Annexin V/PI) flow_cyto->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow_cyto->cell_cycle protein_exp Protein Expression (Akt, p38, etc.) western->protein_exp tumor_injection Tumor Cell Injection xenograft->tumor_injection eo_treatment This compound Administration tumor_injection->eo_treatment monitoring Tumor Growth Monitoring eo_treatment->monitoring analysis Tumor Analysis (Weight, Volume, IHC) monitoring->analysis

Caption: General experimental workflow.

Eupalinolide_Comparison cluster_EO This compound cluster_EJ Eupalinolide J cluster_EB Eupalinolide B cluster_EA Eupalinolide A EO_target TNBC EJ_target TNBC, Prostate EO_moa ROS ↑ Akt ↓, p38 ↑ Apoptosis, G2/M Arrest EB_target Pancreatic, Laryngeal EJ_moa STAT3 Degradation Apoptosis, G0/G1 Arrest EA_target NSCLC, Hepatocellular EB_moa ROS ↑ Apoptosis, Cuproptosis EA_moa ROS ↑, AMPK/mTOR Ferroptosis, Autophagy, G2/M Arrest

Caption: Comparison of Eupalinolide targets and mechanisms.

References

Eupalinolide O Demonstrates Selective Cytotoxicity Towards Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, exhibits significant anticancer properties by selectively inducing cell death in cancer cells while showing minimal effects on normal cells. This comparison guide synthesizes experimental data to highlight the differential effects of this compound on normal versus cancer cell viability, details the experimental methodologies used, and illustrates the key signaling pathways involved.

Comparative Analysis of Cell Viability

This compound has been shown to significantly inhibit the viability of various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, in a dose- and time-dependent manner. In contrast, its cytotoxic effect on normal epithelial cells is markedly lower.[1]

A study directly comparing the effect of this compound on TNBC cell lines (MDA-MB-231 and MDA-MB-453) and a normal human epithelial cell line (MCF 10A) found that while it sharply reduced the viability of the cancer cells, the normal cells were largely unaffected.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, underscore this selectivity.

Cell LineCell TypeTime PointIC50 Value (µM)
MDA-MB-231 Triple-Negative Breast Cancer24 h10.34
48 h5.85
72 h3.57
MDA-MB-453 Triple-Negative Breast Cancer24 h11.47
48 h7.06
72 h3.03
MCF 10A Normal Human Epithelial24-72 hNot significantly affected

Table 1: Comparative IC50 values of this compound in cancer and normal cell lines. Data sourced from a study on TNBC cells.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2] The underlying mechanism involves the modulation of several key signaling pathways. In human breast cancer cells, this compound treatment leads to a loss of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[2][3] This is followed by the activation of caspases, a family of proteases that execute the apoptotic process.[2]

Furthermore, this compound has been found to induce apoptosis in TNBC cells by modulating the generation of reactive oxygen species (ROS) and regulating the Akt/p38 MAPK signaling pathway.[1][3][4] The compound also causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[2] This is associated with a significant decrease in the expression of cell cycle-related proteins like cyclin B1 and cdc2.[2]

EupalinolideO_Signaling_Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt Pathway EO->Akt p38 p38 MAPK Pathway EO->p38 G2M G2/M Phase Arrest EO->G2M Mito Mitochondrial Membrane Potential (Loss) ROS->Mito Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis p38->Apoptosis Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis G2M->Proliferation

This compound signaling pathway in cancer cells.

Experimental Protocols

The evaluation of this compound's effect on cell viability involves a series of standard in vitro assays.

Cell Viability and Proliferation Assays
  • MTT Assay (Cell Viability):

    • Cell Seeding: Normal and cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time periods (e.g., 24, 48, 72 hours).[1]

    • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (like DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the untreated control cells.

  • Colony Formation Assay (Proliferation):

    • Cell Seeding: A low number of cells are seeded in 6-well plates.

    • Treatment: Cells are treated with different concentrations of this compound and incubated for a longer period (e.g., 1-2 weeks) until visible colonies form.[1]

    • Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted. The assay measures the ability of single cells to undergo unlimited division and form colonies.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry:

    • Cell Preparation: Cells are treated with this compound, harvested, and washed.

    • Apoptosis (Annexin V/PI Staining): For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI).[3] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

    • Cell Cycle: For cell cycle analysis, cells are fixed and stained with a fluorescent dye that binds to DNA, such as PI. The DNA content is proportional to the fluorescence intensity.

    • Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G1, S, G2/M).[3]

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Viability & Proliferation cluster_analysis Mechanism Analysis start Seed Normal & Cancer Cells treat Treat with This compound start->treat mtt MTT Assay treat->mtt colony Colony Formation Assay treat->colony flow Flow Cytometry (Apoptosis, Cell Cycle) treat->flow wb Western Blot (Signaling Proteins) treat->wb

General workflow for evaluating this compound effects.

References

A Comparative Guide to Eupalinolide O and Other STAT3 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eupalinolide O and other inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While this compound has demonstrated anti-cancer properties, current research indicates that its primary mechanism of action is not through direct STAT3 inhibition but rather via the modulation of Reactive Oxygen Species (ROS) generation and the Akt/p38 MAPK signaling pathway. In contrast, its structural analog, Eupalinolide J, has been identified as a potent STAT3 pathway inhibitor. This guide will, therefore, focus on comparing Eupalinolide J and other well-established STAT3 inhibitors, while also presenting the known bioactivity of this compound.

Introduction to STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. In normal cells, STAT3 activation is transient and tightly regulated. However, in many types of cancer, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and drug resistance. This makes STAT3 a compelling target for cancer therapy.

Comparative Analysis of Inhibitor Activity

The following table summarizes the inhibitory activities of this compound, Eupalinolide J, and other known STAT3 inhibitors. It is important to note that the IC50 values presented are from different studies and experimental conditions, which may affect direct comparability.

InhibitorTarget Pathway(s)Mechanism of ActionCell LineIC50 (µM)Reference
This compound Akt/p38 MAPK, ROS generationInduces apoptosis through ROS generation and modulation of the Akt/p38 MAPK pathway.MDA-MB-231 (Breast)10.34 (24h), 5.85 (48h), 3.57 (72h)[1]
MDA-MB-453 (Breast)11.47 (24h), 7.06 (48h), 3.03 (72h)[1]
Eupalinolide J STAT3 Promotes ubiquitin-dependent degradation of STAT3.[2][3][4]MDA-MB-231 (Breast)3.74 ± 0.58 (72h)[5][6]
MDA-MB-468 (Breast)4.30 ± 0.39 (72h)[5][6]
Stattic STAT3 Inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.[7][8][9][10]Cell-free assay5.1[7]
UM-SCC-17B (Head & Neck)2.56 ± 0.41[11]
OSC-19 (Head & Neck)3.48 ± 0.95[11]
Cryptotanshinone STAT3 Inhibits STAT3 phosphorylation (Tyr705).[12][13][14][15]Cell-free assay4.6[12][13][14]
DU145 (Prostate)~7 (GI50)[15]
Hey (Ovarian)18.4[16]
A2780 (Ovarian)11.2[16]
Niclosamide STAT3 , mTORC1, Wnt/β-catenin, NF-κB, Notch, ROSInhibits STAT3 activation, nuclear translocation, and transactivation.[17][18][19]STAT3-luciferase reporter0.25 ± 0.07[18]
Du145 (Prostate)0.7 (proliferation), 0.1 (colony formation)[18]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by this compound, Eupalinolide J, and other STAT3 inhibitors.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression Promotes

Canonical STAT3 Signaling Pathway.

Inhibitor_Mechanisms cluster_stat3 STAT3 Pathway JAK JAK STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Ub Ubiquitin STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Proteasome Proteasome Degradation Eupalinolide_J Eupalinolide J Eupalinolide_J->STAT3_inactive promotes ubiquitination Stattic Stattic Stattic->STAT3_dimer inhibits dimerization Cryptotanshinone Cryptotanshinone Cryptotanshinone->pSTAT3 inhibits phosphorylation Niclosamide Niclosamide Niclosamide->STAT3_dimer inhibits activation & translocation

Mechanisms of STAT3 Pathway Inhibitors.

Eupalinolide_O_Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt ROS->Akt Inhibits p38_MAPK p38 MAPK ROS->p38_MAPK Activates Apoptosis Apoptosis Akt->Apoptosis Suppresses p38_MAPK->Apoptosis Promotes

This compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow step1 Seed cells in 96-well plate step2 Treat with inhibitor step1->step2 step3 Add MTT reagent and incubate step2->step3 step4 Add solubilization solution step3->step4 step5 Measure absorbance at 570 nm step4->step5

MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]

  • Treatment: Treat the cells with various concentrations of the inhibitor or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[20][23]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[24]

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3.

Protocol:

  • Cell Lysis: After treatment with inhibitors, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[25]

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) or total STAT3 overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28] Densitometry analysis can be used to quantify the band intensities.[28]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Harvesting and Fixation: Harvest treated cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing.[29][30]

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[31][32]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[33]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[31]

Conclusion

The available evidence suggests that while this compound possesses anti-cancer properties, its congener, Eupalinolide J, is a more direct and potent inhibitor of the STAT3 signaling pathway. Eupalinolide J exerts its effect by promoting the degradation of STAT3, a distinct mechanism compared to other small molecule inhibitors like Stattic, Cryptotanshinone, and Niclosamide, which primarily target STAT3 phosphorylation, dimerization, or nuclear translocation. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating novel anti-cancer agents targeting the STAT3 pathway. Further studies are warranted to fully elucidate the therapeutic potential of Eupalinolide J and to conduct direct comparative studies with other STAT3 inhibitors under standardized conditions.

References

Validating Eupalinolide O-Induced ROS Generation: A Comparative Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Eupalinolide O's mechanism of action, focusing on the validation of Reactive Oxygen Species (ROS) generation as a key cytotoxic driver. This document contrasts this compound with other ROS-inducing agents and presents the experimental data and protocols necessary to evaluate its therapeutic potential.

This compound, a sesquiterpene lactone, has demonstrated significant anti-cancer properties, particularly in triple-negative breast cancer cells.[1][2] A primary mechanism underlying its cytotoxicity is the induction of apoptosis through the generation of intracellular ROS.[1][2][3] This guide delves into the experimental validation of this pathway, offering a comparative perspective with other members of the Eupalinolide family and outlining the methodologies required for rigorous assessment.

Comparative Analysis of ROS-Inducing Anticancer Agents

The induction of oxidative stress through the generation of ROS is a recognized strategy in cancer therapy. This compound belongs to a class of compounds that leverage this mechanism to trigger cancer cell death. The following table summarizes the quantitative data on the effects of this compound and its analogs, Eupalinolide A and Eupalinolide B, highlighting their efficacy in ROS production and subsequent cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Fold Increase in ROSKey Signaling PathwayReference
This compound MDA-MB-231 (Triple-Negative Breast Cancer)~15~2.5Akt/p38 MAPK[1][2]
Eupalinolide A MHCC97-L, HCCLM3 (Hepatocellular Carcinoma)10-20Not explicitly quantified, but significant increase observedROS/ERK[4][5]
Eupalinolide B Pancreatic Cancer CellsNot specifiedSignificant increase observedPotential Cuproptosis[6]

Experimental Protocols

Accurate validation of ROS-mediated cell death is crucial. Below are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Measurement of Intracellular ROS Generation using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)

This assay is a widely used method for detecting intracellular ROS.[7][8]

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well black plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., H2O2, 100 µM) and a negative control (vehicle).

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells twice with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Validation of ROS-Dependent Apoptosis using N-acetylcysteine (NAC)

To confirm that the observed apoptosis is a direct result of ROS generation, a ROS scavenger such as N-acetylcysteine (NAC) is used.[9][10][11]

Principle: NAC is a precursor to the antioxidant glutathione (B108866) and can directly scavenge ROS.[9][12] If this compound-induced apoptosis is ROS-dependent, pretreatment with NAC should rescue the cells from death.

Protocol:

  • Cell Seeding: Seed cells as described in the previous protocol.

  • NAC Pretreatment: Pre-treat the cells with NAC (e.g., 5 mM) for 1-2 hours before adding this compound.

  • Compound Treatment: Add varying concentrations of this compound to the NAC-pretreated wells and incubate for the desired duration (e.g., 24 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or Annexin V/PI staining followed by flow cytometry.

  • Analysis: Compare the viability of cells treated with this compound alone to those pretreated with NAC. A significant increase in viability in the NAC-pretreated group indicates that the cytotoxic effect of this compound is mediated by ROS.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-induced ROS generation and the experimental workflow for its validation.

Eupalinolide_O_Pathway This compound This compound Cell Membrane Cell Membrane ROS Generation ROS Generation Cell Membrane->ROS Generation Akt Pathway Akt Pathway ROS Generation->Akt Pathway Inhibits p38 MAPK Pathway p38 MAPK Pathway ROS Generation->p38 MAPK Pathway Activates Apoptosis Apoptosis Akt Pathway->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction p38 MAPK Pathway->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Caspase Activation->Apoptosis

Caption: this compound-induced ROS signaling pathway.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment ROS Measurement ROS Measurement Treatment->ROS Measurement This compound Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay This compound ROS Scavenger Rescue ROS Scavenger Rescue Treatment->ROS Scavenger Rescue NAC + this compound Data Analysis Data Analysis ROS Measurement->Data Analysis Apoptosis Assay->Data Analysis ROS Scavenger Rescue->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for validating ROS-mediated apoptosis.

References

Side-by-side comparison of Eupalinolide O and Eupalinolide B in pancreatic cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potential therapeutic agents for pancreatic cancer, a malignancy with a notoriously poor prognosis, natural compounds are a significant area of research. Among these, Eupalinolide O and Eupalinolide B, sesquiterpene lactones extracted from Eupatorium lindleyanum DC., have emerged as compounds of interest. While research has illuminated the potent anti-cancer effects of Eupalinolide B in pancreatic cancer, data on this compound in this specific context remains limited, necessitating a comparative guide based on the available scientific evidence.

A key study directly comparing the cytotoxic effects of Eupalinolide A, Eupalinolide B (EB), and this compound (EO) on the MiaPaCa-2 human pancreatic cancer cell line revealed that Eupalinolide B exerted the most pronounced inhibitory effect on cell viability[1]. This finding positions Eupalinolide B as a more potent agent in this specific cell line. Further investigations have detailed the mechanisms through which Eupalinolide B exhibits its anti-tumor activity, while similar in-depth studies on this compound in pancreatic cancer are not yet available.

Quantitative Data on Anti-Cancer Efficacy

A direct quantitative comparison of IC50 values in pancreatic cancer cell lines is hampered by the lack of specific data for this compound. However, extensive research on Eupalinolide B provides a benchmark for its efficacy.

CompoundCell Line(s)IC50 ValueKey Findings
Eupalinolide B MiaPaCa-2, PANC-1, PL-45Not explicitly stated, but demonstrated significant inhibition of cell viability, proliferation, migration, and invasion.[1]Induces apoptosis, elevates reactive oxygen species (ROS), and disrupts copper homeostasis, suggesting a potential role in cuproptosis.[1][2]
This compound MiaPaCa-2Not explicitly stated, but showed a less pronounced effect on cell viability compared to Eupalinolide B.[1]Limited data available specifically for pancreatic cancer.

Mechanistic Insights: Eupalinolide B's Multi-Faceted Attack on Pancreatic Cancer

Recent studies have elucidated the intricate mechanisms by which Eupalinolide B combats pancreatic cancer, highlighting a multi-pronged approach that includes the induction of apoptosis, generation of reactive oxygen species (ROS), and a novel cell death pathway linked to copper metabolism.

Induction of Apoptosis and ROS Generation: Eupalinolide B has been shown to induce apoptosis in pancreatic cancer cells. This programmed cell death is accompanied by a significant elevation in intracellular ROS levels. The accumulation of ROS can lead to cellular damage and trigger apoptotic pathways.

Disruption of Copper Homeostasis and Potential Cuproptosis: A noteworthy finding is the ability of Eupalinolide B to disrupt copper homeostasis within cancer cells. This disruption, coupled with the induction of ROS, points towards a novel mechanism of cell death known as cuproptosis, a copper-dependent form of regulated cell death. Gene set enrichment analysis has identified the involvement of copper ion binding pathways in the cellular response to Eupalinolide B.[1][2]

Signaling Pathway Modulation: Eupalinolide B treatment in pancreatic cancer cells leads to a marked increase in the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway. This suggests that the activation of the JNK pathway may play a role in the anti-cancer effects of Eupalinolide B.[1]

Eupalinolide_B_Signaling_Pathway cluster_cell Pancreatic Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EB Eupalinolide B ROS ↑ ROS Generation EB->ROS JNK JNK EB->JNK Copper Copper Homeostasis Disruption EB->Copper Apoptosis Apoptosis ROS->Apoptosis pJNK p-JNK (Active) JNK->pJNK Phosphorylation pJNK->Apoptosis Cuproptosis Potential Cuproptosis Copper->Cuproptosis

Caption: Proposed mechanism of Eupalinolide B in pancreatic cancer cells.

This compound: Insights from Breast Cancer Research

While data on this compound in pancreatic cancer is scarce, a study on human MDA-MB-468 breast cancer cells provides some clues into its potential mechanisms of action. In this context, this compound was found to:

  • Induce Apoptosis: Similar to Eupalinolide B, this compound triggers apoptotic cell death.

  • Cause G2/M Cell Cycle Arrest: It halts the cell cycle at the G2/M phase, preventing cancer cell division.

  • Suppress the Akt Signaling Pathway: The study observed a suppression of the Akt pathway, a crucial signaling cascade for cell survival and proliferation.

It is important to note that these findings in breast cancer cells may not be directly translatable to pancreatic cancer due to the distinct molecular landscapes of these malignancies.

Eupalinolide_O_Breast_Cancer_Pathway cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EO This compound Akt Akt Pathway EO->Akt Suppression Apoptosis Apoptosis EO->Apoptosis CellCycleArrest G2/M Arrest EO->CellCycleArrest

Caption: Mechanism of this compound in breast cancer cells.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Pancreatic cancer cells (e.g., MiaPaCa-2, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Eupalinolide B for 24, 48, or 72 hours.

  • CCK-8 Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Eupalinolide B for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Experiments CellCulture Pancreatic Cancer Cell Culture Treatment Treatment with This compound/B CellCulture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot

Caption: General experimental workflow for evaluating Eupalinolides.

Conclusion

Current evidence strongly suggests that Eupalinolide B is a promising therapeutic candidate for pancreatic cancer, with a well-defined mechanism of action that includes induction of apoptosis, ROS generation, and disruption of copper homeostasis. In a direct comparison, it demonstrated superior cytotoxicity to this compound in the MiaPaCa-2 cell line. However, the research on this compound in the context of pancreatic cancer is still in its infancy. While studies in breast cancer suggest potential anti-cancer activities through apoptosis induction and cell cycle arrest, further investigation is imperative to determine its efficacy and mechanism of action specifically in pancreatic cancer. Future research should focus on obtaining quantitative data, such as IC50 values, for this compound in a panel of pancreatic cancer cell lines and elucidating the signaling pathways it modulates in this disease. Such studies will be crucial for a comprehensive side-by-side comparison and for determining the potential of this compound as a therapeutic agent for this devastating disease.

References

Evaluating the Synergistic Potential of Eupalinolides in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the synergistic effects of Eupalinolide derivatives with other therapeutic agents, providing a framework for future research and drug development.

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with existing anticancer drugs. Eupalinolides, a class of sesquiterpene lactones, have demonstrated notable anti-cancer properties individually. This guide provides a comparative analysis of the current understanding of their synergistic effects, with a specific focus on Eupalinolide B, a close analog of Eupalinolide O, for which synergistic data is available. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds.

While direct experimental data on the synergistic effects of this compound with other drugs is currently limited in publicly available literature, a significant study on Eupalinolide B provides a strong case for the potential of this class of compounds in combination therapy.

Case Study: Synergistic Effect of Eupalinolide B with Elesclomol in Pancreatic Cancer

A recent study investigated the combined effect of Eupalinolide B (EB) and Elesclomol (ES), a copper ionophore, on pancreatic cancer cells. The findings revealed a significant synergistic cytotoxicity, suggesting that combining these agents could be a promising therapeutic strategy.[1][2]

Quantitative Data Summary

The synergistic effect of Eupalinolide B and Elesclomol was evaluated using CCK8 assays to measure cell viability. The combination of 5 μM of Eupalinolide B and 50 nM of Elesclomol was found to be particularly effective in enhancing cell death in pancreatic cancer cells.[1] While specific Combination Index (CI) values are not detailed in the referenced abstracts, the study concluded that Eupalinolide B significantly enhanced Elesclomol-induced cell death, indicating a synergistic interaction.[1][2]

Drug CombinationCancer TypeCell LinesObserved EffectKey Findings
Eupalinolide B + Elesclomol Pancreatic CancerPancreatic cancer cell linesSynergistic enhancement of cell deathThe combination increases intracellular reactive oxygen species (ROS) in a copper-dependent manner, leading to cuproptosis, a form of programmed cell death.[1][2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of these findings. Below are the likely protocols used in the study of Eupalinolide B and Elesclomol synergy, based on standard laboratory practices.

Cell Viability Assay (CCK8/MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of the individual drugs and their combination.

  • Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Eupalinolide B alone, Elesclomol alone, and a combination of both at a constant ratio.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A CCK8 or MTT reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) for each drug is determined.

Synergy Analysis (Combination Index)

The synergistic effect is quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

  • Dose-Effect Curves: The dose-effect curves for each drug alone and in combination are established from the cell viability data.

  • CI Calculation: The CI is calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Western Blot Analysis

This technique is used to investigate the molecular mechanisms underlying the synergistic effect, particularly the signaling pathways involved in apoptosis and cuproptosis.

  • Protein Extraction: Cells are treated with the drug combination, and total protein is extracted.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., proteins involved in apoptosis and cuproptosis) and then with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms

The synergistic effect of Eupalinolide B and Elesclomol is attributed to the induction of cuproptosis, a copper-dependent form of cell death. Eupalinolide B appears to disrupt copper homeostasis and increase reactive oxygen species (ROS) levels, which sensitizes the cancer cells to the copper-ionophore activity of Elesclomol.[1]

Synergy_Mechanism cluster_cell Pancreatic Cancer Cell EB Eupalinolide B Cu Copper Ions EB->Cu Disrupts Homeostasis ROS ROS Increase EB->ROS ES Elesclomol ES->Cu Transports into Mitochondria Cuproptosis Cuproptosis (Cell Death) Cu->Cuproptosis ROS->Cuproptosis EB_ext Eupalinolide B EB_ext->EB ES_ext Elesclomol ES_ext->ES

Caption: Synergistic mechanism of Eupalinolide B and Elesclomol.

Experimental Workflow

The evaluation of synergistic effects typically follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow A Single-Agent Cytotoxicity Screening (this compound/B and Partner Drugs) B Combination Cytotoxicity Assays (e.g., MTT, CCK8) A->B C Synergy Quantification (Combination Index Calculation) B->C D Mechanistic Studies C->D E Apoptosis/Cell Death Assays (e.g., Flow Cytometry, Western Blot) D->E F Signaling Pathway Analysis (Western Blot for key proteins) D->F

Caption: General workflow for evaluating drug synergy.

Conclusion and Future Directions

The synergistic activity of Eupalinolide B with Elesclomol in pancreatic cancer provides a compelling rationale for investigating the combination potential of this compound and other analogs with a broader range of anticancer agents. Future research should focus on:

  • Screening this compound with a panel of conventional chemotherapeutics and targeted agents across various cancer cell lines to identify novel synergistic combinations.

  • Detailed mechanistic studies to elucidate the signaling pathways involved in any identified synergistic interactions.

  • In vivo studies to validate the efficacy and safety of promising combinations in preclinical models.

By systematically exploring these avenues, the full therapeutic potential of Eupalinolides as part of combination cancer therapies can be unlocked, potentially leading to more effective and personalized treatment strategies for patients.

References

Safety Operating Guide

Safe Disposal of Eupalinolide O: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Eupalinolide O, a sesquiterpene lactone utilized in anticancer research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound and similar sesquiterpene lactones exhibit cytotoxic properties, necessitating their classification and handling as hazardous chemical waste. The following procedures are based on established guidelines for the disposal of cytotoxic research chemicals and should be integrated into standard laboratory operating protocols.

Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 2170228-67-6
Molecular Formula C22H26O8
Molecular Weight 418.44 g/mol

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is critical to mitigate risks to personnel and the environment. The following step-by-step protocol should be followed diligently.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation:

  • All materials contaminated with this compound must be segregated from general laboratory waste.

  • This includes:

    • Unused or expired this compound

    • Contaminated labware (e.g., pipette tips, vials, flasks)

    • Contaminated PPE (e.g., gloves, disposable lab coats)

    • Solutions containing this compound

3. Waste Collection and Containment:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof container.

    • The container should be marked with "Hazardous Chemical Waste," "Cytotoxic," and the name "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.

    • The container must be clearly labeled with "Hazardous Chemical Waste," "Cytotoxic," and list all chemical constituents, including "this compound."

  • Sharps:

    • Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. The container should also be labeled as cytotoxic waste.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • This storage area should be well-ventilated and have secondary containment to prevent spills.

5. Final Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash. A related compound, Eupalinolide H, is classified as very toxic to aquatic life with long-lasting effects[1].

  • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure to this compound, the following immediate actions should be taken:

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant, contact your institution's environmental health and safety (EHS) office.

    • For minor spills, and if trained to do so, use a chemical spill kit to absorb the material.

    • All cleanup materials must be disposed of as hazardous chemical waste.

  • Skin Contact:

    • Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move to an area with fresh air.

    • If breathing is difficult, seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Seek immediate medical attention. A safety data sheet for the related compound Eupalinolide H indicates it is harmful if swallowed[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Generation & Segregation cluster_2 Containment cluster_3 Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe gen_waste Generate this compound Waste ppe->gen_waste segregate Segregate Waste gen_waste->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids sharps_waste Sharps Container segregate->sharps_waste Sharps storage Store in Designated Area solid_waste->storage liquid_waste->storage sharps_waste->storage disposal Arrange Professional Disposal storage->disposal end End: Proper Disposal disposal->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Given the limited specific safety data for this compound, a precautionary approach based on its classification as a sesquiterpene lactone and its cytotoxic properties is imperative.

Physicochemical and Cytotoxicity Data
PropertyValueSource(s)
Chemical Family Sesquiterpenoids[2]
Molecular Formula C₂₂H₂₆O₈[2]
Molecular Weight 418.4 g/mol [2]
Purity >98% (HPLC)[2]
Appearance Powder[3]
Cytotoxicity (IC₅₀) MDA-MB-231 (TNBC cells): - 24h: 10.34 μM- 48h: 5.85 μM- 72h: 3.57 μMMDA-MB-453 (TNBC cells): - 24h: 11.47 μM- 48h: 7.06 μM- 72h: 3.03 μMMDA-MB-468 (Breast cancer cells): Demonstrated significant anticancer activity and induction of apoptosis.[1][4]

TNBC: Triple-Negative Breast Cancer

Hazard Identification and Assumed Risks

As a member of the sesquiterpene lactone class, this compound should be handled with caution due to the following potential hazards:

  • Skin and Eye Irritation : Sesquiterpene lactones are known to cause irritation upon contact.[5]

  • Allergic Contact Dermatitis : Repeated exposure can lead to skin sensitization.[5][6]

  • Cytotoxicity : this compound has demonstrated significant anti-cancer activity, indicating it is cytotoxic and should be handled as a hazardous compound.[1][4]

  • Aquatic Toxicity : A related compound, Eupalinolide H, is classified as very toxic to aquatic life with long-lasting effects.[7]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound, from receipt to disposal.

1. Engineering Controls:

  • All work involving solid (powder) this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use a dedicated and clearly labeled area for handling this compound to prevent cross-contamination.

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[5][8]
Eyes/Face Safety Goggles or Safety Glasses with Side-shieldsProtects eyes from splashes or airborne particles of the compound.[5]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[5]
Respiratory N95 Respirator or higherRecommended when handling the solid form of this compound to prevent inhalation of airborne particles.[5] Work in a chemical fume hood is the primary control.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Remove contaminated clothing immediately and wash before reuse.

4. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[9]

  • To maintain product quality, store in a freezer.[9]

  • The storage container must be clearly labeled with the compound name and appropriate hazard warnings.[5]

Experimental Protocols

Preparation and Handling:

  • Ensure all necessary PPE is donned correctly before handling.

  • Conduct all manipulations of solid this compound within a chemical fume hood.[5]

  • Use dedicated spatulas and weighing boats for handling the solid.

  • When creating solutions, add the solvent to the solid slowly to avoid splashing.[5]

Emergency Procedures: Spill and Exposure

Small Spills (Solid):

  • Gently sweep up the material, avoiding dust generation.

  • Place the material in a sealed, labeled container for disposal.[5]

  • Clean the spill area with an appropriate solvent, followed by soap and water.[5]

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

Disposal Plan

Antineoplastic and cytotoxic drug waste must be disposed of in accordance with institutional and regulatory chemical waste policies.[8]

  • Waste Segregation: Separate waste solutions and solids of this compound from other hazardous chemical waste. Do not mix them with other lab wastes.[8]

  • Containerization:

    • Trace Waste: Dispose of contaminated disposable items (e.g., gloves, absorbent pads, weighing boats) in a designated yellow trace waste container.[8]

    • Bulk Waste: Any container with visible residual drug or solutions must be disposed of as hazardous chemical waste in a special black bulk waste container.[8]

  • Labeling and Pickup: All waste containers must be properly labeled with a hazardous waste label. When the container is full or no longer in use, submit a hazardous waste pick-up request through your institution's Environmental Health and Safety (EHS) department.[8]

Visual Workflow Guides

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don all required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator prep2 Work within a certified chemical fume hood prep1->prep2 handle1 Use dedicated equipment (spatula, weigh boat) prep2->handle1 handle2 Weigh the desired amount of this compound handle1->handle2 handle3 Slowly add solvent to solid to prepare solutions handle2->handle3 clean1 Dispose of all contaminated waste in designated containers handle3->clean1 clean2 Clean work area with appropriate solvent and soap clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

G Spill Response Procedure for this compound cluster_response Immediate Response cluster_cleanup Cleanup cluster_disposal Disposal start Spill Occurs resp1 Alert others in the area start->resp1 resp2 Ensure proper PPE is worn resp1->resp2 clean1 Gently sweep solid material to avoid dust resp2->clean1 clean2 Place spilled material and cleanup debris in a sealed hazardous waste container clean1->clean2 clean3 Clean the area with an appropriate solvent, then with soap and water clean2->clean3 disp1 Label the waste container appropriately clean3->disp1 disp2 Request hazardous waste pickup disp1->disp2

Caption: Spill response procedure for this compound.

G Waste Disposal Workflow for this compound cluster_segregation Segregation cluster_containers Containerization cluster_final Final Disposal start Waste Generation seg1 Is the waste contaminated disposables (gloves, pads)? start->seg1 seg2 Is it bulk waste (unused compound, solutions)? seg1->seg2 No cont1 Place in Yellow Trace Waste Container seg1->cont1 Yes cont2 Place in Black Bulk Waste Container seg2->cont2 Yes final1 Ensure container is properly labeled cont1->final1 cont2->final1 final2 Store in Satellite Accumulation Area final1->final2 final3 Request EHS pickup when full final2->final3

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.